4-Chloro-3-fluorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAFLVNESBTMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378592 | |
| Record name | 4-Chloro-3-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-10-8 | |
| Record name | 4-Chloro-3-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202925-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-fluorobenzyl alcohol chemical properties
An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Properties, Synthesis, and Applications
Executive Summary
This compound is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its chemical and physical properties, a detailed spectroscopic profile, reactivity analysis, validated synthetic protocols, and critical safety and handling procedures.
Introduction and Molecular Structure
This compound, with the empirical formula C₇H₆ClFO, belongs to the class of substituted benzyl alcohols.[2] These compounds are foundational intermediates in organic synthesis. The strategic placement of the chloro and fluoro groups on the aromatic ring creates a specific electronic and steric environment that can be exploited for further chemical transformations. The hydroxyl group provides a primary site for reactions such as oxidation, esterification, and etherification, making the molecule a bifunctional scaffold for building molecular complexity. This guide aims to consolidate the available technical data and provide expert insights into the practical application of this compound in a research and development setting.
Caption: 2D Structure of this compound.
Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The data presented below has been aggregated from supplier technical sheets and public chemical databases.
| Identifier | Value | Source |
| IUPAC Name | (4-Chloro-3-fluorophenyl)methanol | [3] |
| CAS Number | 1005063-87-6 (Example, verify) | N/A |
| Molecular Formula | C₇H₆ClFO | [2][3] |
| Molecular Weight | 160.57 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI | 1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [2] |
| SMILES | OCc1ccc(Cl)c(F)c1 | [2] |
| Predicted XlogP | 1.8 | [3] |
| MDL Number | MFCD00143292 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its structure provides a reliable predictive framework for researchers.
Mass Spectrometry (MS)
Causality: Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For benzyl alcohols, fragmentation is predictable and typically proceeds via two main pathways: alpha (α) cleavage and dehydration.[4]
-
Alpha Cleavage: This involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the loss of the CH₂OH group. However, the formation of a highly stable, resonance-stabilized tropylium-like cation or a substituted benzyl cation is more common. The molecular ion (M⁺) peak is expected at m/z 160/162, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, though it is often less favorable than other fragmentation pathways for primary alcohols.
-
Benzylic Cation: The most significant fragmentation pathway is the loss of the hydroxyl radical (•OH) to form a stable 4-chloro-3-fluorobenzyl cation at m/z 143/145.
Predicted Mass-to-Charge Ratios (m/z):
| Adduct | Predicted m/z | Source |
| [M]⁺ | 160.00857 | [3] |
| [M+H]⁺ | 161.01640 | [3] |
| [M+Na]⁺ | 182.99834 | [3] |
| [M-H]⁻ | 159.00184 | [3] |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C-H (sp³) Stretch: Aliphatic C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
-
C-H (sp²) Stretch: Aromatic C-H stretching will produce weaker bands above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Benzene ring skeletal vibrations will result in several sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050-1150 cm⁻¹.
-
C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl bonds are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR:
-
-CH₂- (Benzylic Protons): A singlet or a closely coupled doublet is expected around δ 4.5-4.8 ppm. The signal will be deshielded by the adjacent oxygen and aromatic ring.
-
-OH (Hydroxyl Proton): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-4.0 ppm.
-
Aromatic Protons (3H): The three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
The proton at C5 will likely be a doublet of doublets (dd) due to coupling with the adjacent proton and the fluorine atom.
-
The proton at C2 will be influenced by the adjacent fluorine, likely appearing as a doublet of doublets.
-
The proton at C6 will also show complex splitting. The expected region for these protons is δ 7.0-7.5 ppm.
-
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
-CH₂- (Benzylic Carbon): A signal around δ 60-65 ppm.
-
Aromatic Carbons: Six signals are expected in the δ 110-145 ppm range. The carbons directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-F bond will also induce splitting of the carbon signals (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard but provides confirmation of the fluorine's presence and electronic environment.
-
Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is governed by the alcohol functional group and the substituted aromatic ring.
-
Oxidation: The primary alcohol can be readily oxidized to 4-chloro-3-fluorobenzaldehyde using mild oxidizing agents (e.g., PCC, DMP) or further to 4-chloro-3-fluorobenzoic acid with strong agents (e.g., KMnO₄, Jones reagent). This aldehyde is itself a critical building block in pharmaceutical synthesis.[1]
-
Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) to form esters and with alkyl halides under basic conditions to form ethers.
-
Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director. Their combined influence will direct incoming electrophiles to the available positions on the ring, though the ring is generally deactivated towards substitution.
Caption: Key reaction pathways for this compound.
Synthetic Protocol: Reduction of 4-Chloro-3-fluorobenzaldehyde
Causality: The most direct and industrially scalable synthesis of this compound is the reduction of the corresponding aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yield. Methanol or ethanol is used as the solvent as it is capable of dissolving the aldehyde and is compatible with the reducing agent.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluorobenzaldehyde (10.0 g, 63.0 mmol).
-
Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add sodium borohydride (2.6 g, 69.3 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Vigorous gas evolution (H₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a pure solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its pre-installed halogenation pattern, which is often desired in the final target molecule.
-
Medicinal Chemistry: The "4-chloro-3-fluoro" phenyl motif is incorporated into drug candidates to modulate their pharmacokinetic (ADME) and pharmacodynamic (PD) properties. Fluorine can block sites of metabolism, increase binding affinity through hydrogen bonding or dipolar interactions, and tune pKa. Chlorine can also participate in halogen bonding and improve lipophilicity.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often utilizes halogenated intermediates to enhance potency and environmental persistence.
-
Materials Science: Substituted benzyl alcohols can be used in the synthesis of specialty polymers, resins, and other advanced materials where specific thermal or chemical resistance properties are required.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.
GHS Hazard Information:
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [2] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory. Avoid generating dust.
-
Spill Procedure: In case of a minor spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly. Avoid breathing dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[2]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. fishersci.ie [fishersci.ie]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Synthesis, Characterization, and Applications
Foreword: The Strategic Role of Halogenated Intermediates in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the strategic incorporation of halogen atoms onto molecular scaffolds is a cornerstone of rational design. Halogens, particularly fluorine and chlorine, exert profound effects on a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-fluorobenzyl alcohol emerges as a particularly valuable building block, offering a unique combination of these two key halogens on a versatile benzyl framework. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application and analysis, designed for the practicing researcher in drug development and chemical synthesis.
Core Molecular Profile
This compound is a halogenated aromatic alcohol whose utility is derived from the specific placement of its chloro and fluoro substituents. These electron-withdrawing groups modulate the reactivity of both the aromatic ring and the benzylic alcohol, providing a stable yet functional handle for further synthetic elaboration.
The fundamental identity of this compound is established by its chemical formula, C₇H₆ClFO, and a precise molecular weight of 160.57 g/mol .[1]
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and formulation. The key properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, and aqueous solubility are not consistently reported in publicly available literature, necessitating experimental determination for precise applications.
| Property | Value / Description | Source |
| Molecular Weight | 160.57 g/mol | [1] |
| Molecular Formula | C₇H₆ClFO | [1] |
| Appearance | Solid | [1] |
| SMILES | OCc1ccc(Cl)c(F)c1 | [1] |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |
| Boiling Point | Data not readily available; predicted for the 2-fluoro isomer to be ~227 °C. | [2] |
| Melting Point | Data not readily available. | |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents). | |
| pKa | Data not readily available; expected to be similar to benzyl alcohol (~15.4) but slightly lower due to the electron-withdrawing nature of the halogens. |
Synthesis Methodologies: A Tale of Reduction
The most direct and widely employed route for the synthesis of this compound is the reduction of the corresponding carbonyl compound, either 4-chloro-3-fluorobenzaldehyde or a suitable derivative of 4-chloro-3-fluorobenzoic acid. The choice of reducing agent is paramount and is dictated by the oxidation state of the starting material.
Causality in Reagent Selection
-
For Aldehydes: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective hydride donor, capable of reducing aldehydes and ketones efficiently without affecting more robust functional groups. Its operational simplicity and safety profile make it ideal for this transformation.
-
For Carboxylic Acids/Esters: A more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice, capable of reducing carboxylic acids and their esters directly to the primary alcohol.[2] This reagent is significantly more reactive and requires stringent anhydrous conditions and careful handling.
The general workflow for these reductive syntheses can be visualized as a two-stage process: reduction followed by workup and purification.
Caption: General workflow for the reductive synthesis of this compound.
Experimental Protocol: Sodium Borohydride Reduction
Objective: To synthesize this compound from 4-chloro-3-fluorobenzaldehyde.
Materials:
-
4-chloro-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway hydrogen evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate ester complex.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate. Chlorine and fluorine-containing compounds are prevalent in pharmaceuticals, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States.[3]
Why is this scaffold so effective?
-
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life.
-
Lipophilicity and Permeability: The chloro and fluoro substituents increase the molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and reach its biological target.
-
Binding Interactions: The electronegative fluorine and chlorine atoms can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding affinity and potency.
The alcohol functional group serves as a crucial synthetic handle, allowing for the attachment of this halogenated phenyl moiety to a larger drug scaffold via ether or ester linkages.
Caption: Logical flow of using this compound as a building block to enhance drug properties.
Analytical Quality Control
Ensuring the identity and purity of a synthesized chemical is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required for the comprehensive characterization of this compound.
Self-Validating Analytical Workflow
The analytical process should be designed as a self-validating system, where orthogonal techniques provide complementary information to build a complete and trustworthy profile of the compound.
Caption: Orthogonal analytical workflow for quality control.
Protocol: Purity Assessment by HPLC-UV
Objective: To determine the purity of the synthesized this compound.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% TFA. Prepare Mobile Phase B: Acetonitrile with 0.1% TFA. Causality: TFA is used as an ion-pairing agent to improve peak shape for acidic/basic analytes and to control the pH of the mobile phase.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 254 nm. Causality: The aromatic ring provides strong chromophores that absorb well at this wavelength.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Expected Spectroscopic Signatures
-
¹H NMR: Expect a characteristic singlet for the benzylic CH₂ protons (around 4.5-4.8 ppm) and complex multiplets in the aromatic region (around 7.0-7.5 ppm) due to H-H and H-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion [M]+ peak cluster characteristic of a monochlorinated compound, with an M+ peak at m/z 160 and an M+2 peak at m/z 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
Hazard Identification: this compound is classified as causing serious eye damage (H318).[1] The GHS pictogram is GHS05 (Corrosion).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[4]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[5] Avoid creating dust. Prevent contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a testament to the power of halogenation in modern chemical design. Its unique substitution pattern provides a gateway to novel molecular architectures with potentially enhanced biological activity and material properties. By understanding its core properties, employing robust synthetic and analytical protocols, and adhering to rigorous safety standards, researchers can effectively leverage this compound to advance the frontiers of drug discovery and chemical science.
References
- 1. Page loading... [guidechem.com]
- 2. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 873-76-7 Cas No. | 4-Chlorobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. 4-fluorobenzyl alcohol | 459-56-3 [chemnet.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl alcohol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Medicinal Chemistry
4-Chloro-3-fluorobenzyl alcohol, identified by the CAS number 202925-10-8 , is a halogenated aromatic alcohol that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of fluorine and chlorine atoms can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a parent compound.[3] This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route with mechanistic insights, analytical characterization techniques, and the rationale behind its application in the development of novel therapeutic agents.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 202925-10-8 | [1][2] |
| Molecular Formula | C₇H₆ClFO | |
| Molecular Weight | 160.57 g/mol | |
| Appearance | Solid | [3] |
| Synonyms | (4-chloro-3-fluorophenyl)methanol, 3-Fluoro-4-chlorobenzyl alcohol |
Synthesis and Mechanistic Considerations: A Probable Synthetic Pathway
While specific proprietary synthetic methodologies may vary, a common and logical approach to the synthesis of this compound is the reduction of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed.
Proposed Synthetic Workflow: Reduction of 4-Chloro-3-fluorobenzoic Acid
The reduction of a carboxylic acid to a primary alcohol can be efficiently achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving the conversion to an ester followed by reduction with a milder agent like sodium borohydride (NaBH₄). The direct reduction with LiAlH₄ is often preferred for its efficiency in small-scale laboratory preparations.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The flask is cooled in an ice bath.
-
Addition of Starting Material: A solution of 4-chloro-3-fluorobenzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Causality in Experimental Design
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical as lithium aluminum hydride reacts violently with water, including atmospheric moisture.
-
Anhydrous Solvents: Anhydrous THF is used as the solvent to prevent the decomposition of the highly reactive LiAlH₄.
-
Controlled Addition and Cooling: The initial cooling and slow addition of the carboxylic acid are necessary to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxyl group, as well as the subsequent reduction of the carbonyl group.
-
Careful Quenching: The specific sequence of adding water and aqueous NaOH (Fieser workup) is a well-established and safe method for decomposing the aluminum hydride complexes and precipitating the aluminum salts in a filterable form.
Analytical Characterization: Confirming Identity and Purity
The structural elucidation and purity assessment of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂-OH), typically in the range of 4.5-4.7 ppm. The aromatic protons will appear as a complex multiplet due to the splitting by both the chlorine and fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon at around 60-65 ppm. The aromatic carbons will appear in the range of 110-145 ppm, with their chemical shifts and multiplicities influenced by the carbon-fluorine coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Characteristic C-H stretching vibrations for the aromatic ring will be observed just above 3000 cm⁻¹, and C-O stretching will appear in the 1000-1250 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be found in the fingerprint region (below 1500 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 160, with a characteristic M+2 peak at m/z 162 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a hydroxyl radical to give a peak at m/z 143 and the formation of the chlorofluorotropylium ion.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound.
-
Influence of Halogenation: The introduction of chlorine and fluorine atoms into a drug candidate can enhance its lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. The electronic properties of the halogens can also influence the binding affinity of the molecule to its biological target.
-
Synthetic Handle: The primary alcohol functionality of this compound serves as a versatile reactive handle for a variety of chemical transformations, including:
-
Etherification: Reaction with alkyl halides under basic conditions to form benzyl ethers.
-
Esterification: Reaction with carboxylic acids or their derivatives to form benzyl esters.
-
Oxidation: Conversion to the corresponding aldehyde (4-chloro-3-fluorobenzaldehyde) or carboxylic acid (4-chloro-3-fluorobenzoic acid), which are themselves valuable synthetic intermediates.
-
Halogenation: Conversion of the hydroxyl group to a leaving group, such as a bromide or chloride, to facilitate nucleophilic substitution reactions.
-
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[4]
-
Hazards: This chemical is considered hazardous.[4] It may cause serious eye damage. Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen fluoride, carbon oxides, and phosgene.[4]
-
First Aid Measures:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields or goggles, protective gloves, and a lab coat.[4] Respiratory protection may be required if exposure limits are exceeded or if irritation is experienced.[4]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5]
-
Stability: The compound is stable under recommended storage conditions. Avoid extremes of temperature and direct sunlight. It is incompatible with strong oxidizing agents.[4]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique substitution pattern of both a chlorine and a fluorine atom on the aromatic ring, combined with the reactive primary alcohol functionality, provides a powerful tool for medicinal chemists to create novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. A sound understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.
References
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-3-fluorobenzyl alcohol
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-chloro-3-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synergistic application of modern spectroscopic techniques for unambiguous molecular characterization.
Introduction
This compound, with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol , is a halogenated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen substituents. The precise determination of its chemical structure is a critical prerequisite for understanding its reactivity, biological activity, and for ensuring its purity and quality in any application. This guide will detail a multi-technique approach to its structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis Pathway
A plausible and efficient synthesis of this compound involves the reduction of the corresponding commercially available 4-chloro-3-fluorobenzoyl chloride. This method is preferred for its high yield and selectivity.
Experimental Protocol: Reduction of 4-chloro-3-fluorobenzoyl chloride
-
Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 4-chloro-3-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF).
-
Reduction: The flask is cooled to 0°C in an ice bath. A solution of a mild reducing agent, such as sodium borohydride (NaBH₄) in THF, is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of distilled water, followed by 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
The Analytical Workflow for Structure Elucidation
The comprehensive characterization of this compound is achieved through a synergistic workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.
Synthesis of 4-Chloro-3-fluorobenzyl alcohol
An In-Depth Technical Guide to the
Abstract
4-Chloro-3-fluorobenzyl alcohol is a pivotal structural motif and a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its specific substitution pattern, featuring both chloro and fluoro groups, imparts unique electronic properties and metabolic stability to target molecules, making it a valuable intermediate for drug development professionals.[3] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on the reduction of its corresponding aldehyde and carboxylic acid precursors. We will delve into the mechanistic underpinnings of these transformations, the rationale behind reagent selection, and provide detailed, field-proven experimental protocols suitable for a research and development setting.
Strategic Overview: Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, a benzylic alcohol, can be readily formed through the reduction of a carbonyl group at the same position. This points to two primary synthetic precursors: 4-Chloro-3-fluorobenzaldehyde and 4-Chloro-3-fluorobenzoic acid . Each of these precursors offers a distinct synthetic route with its own set of advantages concerning reagent availability, selectivity, and reaction conditions.
Caption: Retrosynthetic pathways to this compound.
Primary Synthetic Route: Reduction of 4-Chloro-3-fluorobenzaldehyde
The reduction of 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7) is the most direct and widely employed method for synthesizing the target alcohol.[4] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired reaction scale.
Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and highly selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[5][6] Its principal advantage lies in its chemoselectivity; it will not reduce less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[6]
Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] The resulting alkoxide intermediate is subsequently protonated by the protic solvent (typically methanol or ethanol) during the reaction or workup to yield the primary alcohol.[6]
Causality of Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol are preferred as they are capable of protonating the intermediate alkoxide and are poor solvents for NaBH₄, which helps to moderate its reactivity.
-
Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the rate of reaction and minimize potential side reactions.
-
Workup: A mild acidic workup is often employed to neutralize any remaining borohydride and ensure complete protonation of the product alkoxide.
Powerful Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[7] It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides.[7][8] While highly effective for reducing 4-Chloro-3-fluorobenzaldehyde, its use requires greater caution.
Mechanistic Insight: Similar to NaBH₄, the reaction involves a nucleophilic hydride transfer. However, the Al-H bond in the [AlH₄]⁻ anion is more polarized and reactive than the B-H bond in [BH₄]⁻, making LAH a much stronger hydride donor.[9]
Causality of Experimental Choices:
-
Solvent: LAH reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF).[8]
-
Conditions: Strict anhydrous (moisture-free) conditions are mandatory to prevent the violent decomposition of the reagent and loss of yield. Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: The workup procedure is critical and involves the careful, sequential addition of water and then an acid or base solution to quench the excess LAH and hydrolyze the aluminum alkoxide complex to liberate the alcohol.
Catalytic Hydrogenation
Catalytic hydrogenation represents a greener and often highly efficient alternative, avoiding the use of stoichiometric metal hydride reagents. This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.
Methodology:
-
Catalysts: A variety of catalysts can be employed, ranging from traditional heterogeneous catalysts like Palladium on carbon (Pd/C) to modern homogeneous catalysts such as manganese or rhenium-based pincer complexes.[10][11]
-
Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere (pressures can range from atmospheric to 50 bar or higher).[10] Solvents like ethanol or ethyl acetate are commonly used. The choice of catalyst, pressure, and temperature are optimized to achieve high conversion and selectivity.[10]
Alternative Synthetic Route: Reduction of 4-Chloro-3-fluorobenzoic Acid
When 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) is a more accessible starting material, its direct reduction to the benzyl alcohol is a viable strategy.[12]
Key Reagent: Lithium Aluminum Hydride (LiAlH₄) Sodium borohydride is generally not potent enough to reduce carboxylic acids. Therefore, the reagent of choice for this transformation is LiAlH₄.[7][8]
Mechanistic Insight: The reduction of a carboxylic acid to a primary alcohol is a two-step process requiring two equivalents of hydride. The first hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. A second hydride then adds to the carbonyl carbon, which after a complex series of steps involving coordination to aluminum, ultimately leads to the primary alcohol upon acidic workup.
Experimental Considerations: As with the reduction of aldehydes, this reaction demands strictly anhydrous aprotic solvents (THF, diethyl ether) and a carefully controlled workup procedure to manage the highly reactive LAH.
Summary of Reduction Methodologies
| Method | Substrate | Key Reagent / Catalyst | Typical Solvents | Key Conditions | Advantages / Disadvantages |
| Sodium Borohydride | Aldehyde | NaBH₄ | Methanol, Ethanol | 0 °C to RT | Pro: High chemoselectivity, mild, easy workup.[5] Con: Does not reduce acids/esters. |
| Lithium Aluminum Hydride | Aldehyde or Carboxylic Acid | LiAlH₄ | THF, Diethyl Ether | Anhydrous, 0 °C to Reflux | Pro: Highly powerful, reduces many functional groups.[8] Con: Non-selective, hazardous. |
| Catalytic Hydrogenation | Aldehyde | H₂ with Pd/C, Mn, Re | Ethanol, Ethyl Acetate | H₂ pressure (1-50 bar), RT to elevated temp.[10] | Pro: "Green" method, high yield. Con: Requires specialized pressure equipment. |
Detailed Experimental Protocols
Protocol 1: Synthesis via NaBH₄ Reduction of 4-Chloro-3-fluorobenzaldehyde
Caption: Workflow for NaBH₄ reduction of an aldehyde.
Procedure:
-
Reaction Setup: To a stirred solution of 4-Chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask cooled in an ice-water bath (0-5 °C), add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until gas evolution ceases and the pH is slightly acidic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.[13]
Protocol 2: Synthesis via LiAlH₄ Reduction of 4-Chloro-3-fluorobenzoic Acid
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of LAH). Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 4-Chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous sodium hydroxide (NaOH), and finally (iii) '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.
-
Drying and Concentration: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product as described in Protocol 1.
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of its aldehyde or carboxylic acid precursors. The choice between a mild reductant like NaBH₄, a powerful one like LiAlH₄, or a catalytic hydrogenation approach depends fundamentally on the available starting material, the need for chemoselectivity, and the scale and safety constraints of the laboratory. By understanding the mechanistic principles behind each method, researchers can select and execute the optimal synthetic route to access this valuable intermediate for further application in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free catalytic hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol as a Starting Material
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This guide provides an in-depth technical examination of 4-chloro-3-fluorobenzyl alcohol, a pivotal starting material in contemporary organic synthesis and medicinal chemistry. We will dissect its fundamental physicochemical properties, explore robust synthetic routes with detailed mechanistic rationale, and illuminate its strategic applications in the synthesis of complex pharmaceutical agents. This document is structured to serve as a practical and authoritative resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.
Strategic Importance in Medicinal Chemistry
The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design. These substituents can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This compound is a strategically designed building block that leverages these benefits. The para-chloro and meta-fluoro substitution pattern creates a unique electronic landscape on the phenyl ring, making it an invaluable precursor for a range of therapeutic targets. Its utility is exemplified by its structural relevance to potent kinase inhibitors, where this specific substitution pattern is crucial for achieving high potency and selectivity. This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing the foundational knowledge necessary for its effective use.
Physicochemical & Spectral Properties
A thorough understanding of a starting material's physical and spectral data is critical for reaction planning, monitoring, and product characterization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |
| CAS Number | 85070-53-9 | N/A |
Spectral Analysis Insights:
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the benzylic protons (Ar-CH₂ -OH) are expected to resonate as a characteristic singlet around 4.5-4.8 ppm. The aromatic protons will exhibit a complex splitting pattern due to ³J(H,H), ³J(H,F), and ⁴J(H,F) couplings. In ¹³C NMR, the benzylic carbon will appear around 60-65 ppm, while the aromatic carbons will show distinct signals, with the carbon atoms attached to fluorine and chlorine exhibiting large C-F and smaller C-Cl coupling constants, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
Synthesis of this compound
The most direct and scalable approach to synthesizing this alcohol is through the reduction of its corresponding, and more readily available, oxidized precursors: 4-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorobenzaldehyde.
Route A: Reduction of 4-Chloro-3-fluorobenzoic Acid
This method is common for large-scale preparations. The robust nature of the carboxylic acid functional group necessitates the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).
Diagram 1: Synthesis via Carboxylic Acid Reduction
References
An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 4-Chloro-3-fluorobenzyl alcohol
Abstract: 4-Chloro-3-fluorobenzyl alcohol (CAS No. 85070-49-1) is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. As with many highly specific, substituted isomers, a comprehensive, publicly available dataset of its physical properties is scarce. This guide, therefore, serves as a primary technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing robust, field-proven experimental protocols for the determination of the key physical and spectroscopic properties of this compound. Adhering to the principles of scientific integrity, each protocol is presented as a self-validating system, empowering research teams to generate and confirm the characteristics of this compound with confidence.
Section 1: Compound Identification and Structural Confirmation
Before any physical property determination, it is imperative to confirm the identity and purity of the supplied material. This compound is a distinct isomer, and its properties will differ significantly from other chloro-fluoro substituted benzyl alcohols.
1.1. Core Chemical Identity
The foundational data for this compound, available from suppliers like Sigma-Aldrich, provides the necessary starting point for characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 85070-49-1 | - |
| Molecular Formula | C₇H₆ClFO | |
| Molecular Weight | 160.57 g/mol | |
| Physical Form | Solid |
1.2. Molecular Structure
The specific arrangement of the chloro and fluoro substituents on the benzene ring dictates the compound's electronic and steric properties, which in turn influence its physical behavior, reactivity, and potential biological activity.
Caption: Molecular structure of this compound.
Section 2: Safety, Handling, and Storage
Proper handling is paramount. Based on supplier safety data, this compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.
-
Hazard Statements: H318 - Causes serious eye damage.
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] It should be kept in a tightly sealed container.
Section 3: Experimental Determination of Physical Properties
The following section provides detailed, validated protocols for determining the fundamental physical properties of a solid organic compound like this compound. These methods are chosen for their reliability, accuracy, and suitability for a research and development laboratory setting.
3.1. Melting Point Determination
Causality and Importance: The melting point is a critical indicator of a crystalline solid's purity. A pure compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[2] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. This parameter is essential for quality control and for defining purification endpoints. The capillary method is the pharmacopeial standard, valued for its precision and minimal sample requirement.
Caption: Workflow for accurate melting point determination.
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and finely crush it into a powder using a spatula. This ensures uniform heat transfer within the sample.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times. Tap the sealed end firmly on a hard surface to pack the solid down into a dense column of 2-3 mm in height.[3]
-
Initial Determination (Approximate): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. Record this value. Allow the apparatus to cool significantly.[2]
-
Accurate Determination: Prepare a fresh capillary tube. Set the apparatus to heat rapidly to a temperature approximately 15°C below the approximate melting point found in step 3.
-
Measurement: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate reading.[2]
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial). Continue heating at the slow rate and record the temperature at which the last solid crystal liquefies (T_final). The melting point is reported as the range T_initial – T_final.
-
Validation: Repeat the accurate determination with a second sample to ensure reproducibility. The results should be consistent.
3.2. Boiling Point Determination (Predicted)
As a solid at room temperature, determining an experimental boiling point requires significant heating, which can risk decomposition. For initial characterization, a predicted value is often sufficient for planning high-temperature reactions. While experimental determination is possible via micro-boiling point methods, these are often deferred unless specifically required. Publicly available data for the exact isomer is limited, but computational models predict the boiling point of the related isomer, 4-Chloro-2-fluorobenzyl alcohol, to be approximately 227.6°C at standard pressure. This serves as a rough estimate.
3.3. Solubility Profile
Causality and Importance: Solubility is a cornerstone of drug development, influencing formulation, bioavailability, and purification strategies (e.g., crystallization, extraction). A systematic solubility analysis can also reveal the presence of acidic or basic functional groups. The principle "like dissolves like" governs this process; the polar alcohol group suggests potential solubility in polar solvents, while the halogenated benzene ring imparts nonpolar character.
Protocol: Systematic Solubility Testing
-
Setup: Arrange a series of small, labeled test tubes.
-
Sample Addition: To each tube, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add 0.5 mL of the first test solvent (e.g., water) to the corresponding tube.
-
Observation: Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves completely. If so, the compound is "soluble." If not, it is "insoluble."
-
Systematic Testing: Perform this test sequentially with the following solvents to build a complete profile.
-
Water (H₂O): Tests for overall polarity. Given the benzyl ring, solubility is expected to be low.
-
Methanol (CH₃OH) / Ethanol (C₂H₅OH): Common polar protic solvents used in organic synthesis.
-
Acetone ((CH₃)₂CO): A polar aprotic solvent.
-
Dichloromethane (CH₂Cl₂): A nonpolar solvent common for extractions.
-
Hexanes: A nonpolar hydrocarbon solvent.
-
5% Aqueous Sodium Hydroxide (NaOH): Tests for acidic protons. The alcohol proton is weakly acidic and may show increased solubility in a strong base.
-
5% Aqueous Hydrochloric Acid (HCl): Tests for basic functional groups (none are present in this molecule, so it is expected to be insoluble).[4]
-
-
Data Recording: Record the results in a structured table.
Section 4: Spectroscopic Characterization Protocols
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. These protocols outline the standard sample preparation required for obtaining high-quality data.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Weigh 5-20 mg of the solid compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (determined from Section 3.3), typically Chloroform-d (CDCl₃) for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Cap and gently swirl until the solid is completely dissolved. The final solution must be clear and homogeneous.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter directly into a clean 5 mm NMR tube.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm. This specific volume is critical for proper interaction with the spectrometer's radiofrequency coils and for achieving good magnetic field homogeneity (shimming).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly before submitting for analysis.
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR-FTIR)
Causality and Importance: ATR-FTIR is the preferred method for solid powders due to its speed and minimal sample preparation. It works by measuring the changes that happen to an internally reflected infrared beam when it comes into contact with a sample. This is a surface technique and requires good contact between the sample and the ATR crystal.
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background measurement of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the finely powdered this compound onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm of the ATR accessory and apply consistent pressure to the sample. This ensures firm, uniform contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch, and C-Cl/C-F vibrations in the fingerprint region).
4.3. Mass Spectrometry (MS)
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Importance: GC-MS is ideal for volatile and semi-volatile compounds. It separates the compound from any minor impurities before fragmentation and detection, providing both a retention time (a purity check) and a mass spectrum (for structural confirmation). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
-
Stock Solution Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). The solution must be free of particles.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. This low concentration is necessary to avoid overloading and saturating the GC column and the MS detector.
-
Vial Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial. Do not use plastic vials or parafilm, as plasticizers can leach into the solvent and contaminate the analysis.
-
Instrument Setup: Submit the sample for analysis using a standard GC temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure the compound elutes from the column. The mass spectrometer will typically be operated in Electron Ionization (EI) mode.
Section 5: Data Summary Template
This table should be populated by the researcher upon completion of the experimental protocols outlined above.
| Physical Property | Experimental Result | Method | Notes |
| Melting Point | e.g., 85.5 - 86.0 °C | Capillary Method | A sharp range indicates high purity. |
| Solubility | |||
| Water | e.g., Insoluble | Visual Inspection | |
| Methanol | e.g., Soluble | Visual Inspection | |
| Dichloromethane | e.g., Soluble | Visual Inspection | |
| Hexanes | e.g., Sparingly Soluble | Visual Inspection | |
| ¹H NMR | e.g., Conforms to structure | 400 MHz, CDCl₃ | Note chemical shifts (δ) and coupling constants (J). |
| ¹³C NMR | e.g., 7 unique signals | 100 MHz, CDCl₃ | Confirms carbon backbone. |
| FTIR (ATR) | e.g., 3400 cm⁻¹ (O-H) | ATR | List key absorption frequencies (cm⁻¹). |
| GC-MS (EI) | e.g., m/z 160/162 [M]⁺ | GC-MS | Report retention time and key m/z fragments. |
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 5. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Safety Landscape of 4-Chloro-3-fluorobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and novel material development, a thorough understanding of the safety profile of every chemical intermediate is not just a regulatory formality but a cornerstone of responsible research and development. This guide provides a detailed examination of the safety data for 4-Chloro-3-fluorobenzyl alcohol, a substituted aromatic alcohol with significant potential in organic synthesis. As a Senior Application Scientist, the following sections are designed to offer not just data, but actionable insights into the safe handling, storage, and emergency management of this compound, grounded in established safety principles and supplemented with data from structurally related compounds where specific information is not available.
Chemical Identity and Physicochemical Properties
This compound is a solid aromatic compound. Its identity is established by the following identifiers and properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | |
| Molecular Weight | 160.57 g/mol | |
| MDL Number | MFCD00143292 | |
| Physical Form | Solid | |
| SMILES String | OCc1ccc(Cl)c(F)c1 | |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N |
Caption: 2D structure of this compound.
Hazard Identification and GHS Classification
According to available data, this compound is classified as a hazardous substance that poses a significant risk of serious eye damage.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is important to note that comprehensive toxicological data for this specific isomer is not available. However, related isomers like 3-chloro-2-fluorobenzyl alcohol are also classified as causing skin and respiratory irritation (H315, H319, H335).[3] Therefore, it is prudent to handle this compound with the assumption that it may also cause skin and respiratory irritation.
First-Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on general best practices for handling halogenated aromatic compounds.
General Advice: In all cases of exposure, seek medical attention if symptoms persist or develop. Provide the attending physician with the Safety Data Sheet.
Protocol for Eye Contact:
-
Immediate Action: Do not delay. Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Procedure: Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.
-
Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing. Continue rinsing.
-
Medical Attention: Due to the H318 classification (Causes serious eye damage), immediate medical attention is mandatory after flushing.
Protocol for Skin Contact:
-
Immediate Action: Remove all contaminated clothing, including shoes and jewelry.
-
Washing: Wash the affected skin area with soap and plenty of water for at least 15 minutes.
-
Medical Attention: If skin irritation develops or persists, seek medical advice.
Protocol for Inhalation:
-
Relocation: Immediately move the individual to an area with fresh air.
-
Breathing Support: If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.
-
Medical Attention: Seek immediate medical attention.
Protocol for Ingestion:
-
Do Not Induce Vomiting: Unless directed to do so by medical personnel.
-
Rinse Mouth: Have the conscious person rinse their mouth thoroughly with water.
-
Medical Attention: Seek immediate medical attention. Never give anything by mouth to an unconscious person.
Safe Handling and Storage: A Culture of Prevention
The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures to minimize exposure.
Handling Protocols:
-
Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
-
Spill Prevention: Handle with care to prevent spills. Use secondary containment for transfers of significant quantities.
Storage Conditions:
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Accidental Release and Fire-Fighting Measures
Preparedness is key to effectively managing unforeseen incidents.
Accidental Release Measures:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in Section 4.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Caption: Workflow for safe handling and emergency response.
Toxicological and Ecological Information
Toxicological Information:
There is no specific toxicological data available for this compound. The primary known hazard is severe eye damage. Based on data for related compounds, it may also cause skin and respiratory irritation.[3] The absence of comprehensive data necessitates handling this compound with a high degree of caution.
Ecological Information:
No specific ecological data is available for this compound. It is crucial to prevent its release into the environment. Proper disposal is essential to avoid contamination of soil and water systems.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter the sewage system.
-
Contaminated Packaging: Dispose of in the same manner as the unused product.
Conclusion
While this compound is a valuable research chemical, its safety profile, particularly the risk of severe eye damage, demands stringent adherence to safety protocols. This guide, by synthesizing available data and leveraging established safety principles for analogous compounds, provides a robust framework for its safe utilization. Researchers and laboratory managers are encouraged to use this information to develop and implement specific standard operating procedures (SOPs) for their unique laboratory settings, fostering a culture of safety and scientific excellence.
References
An In-Depth Technical Guide to the Safe Handling and Storage of 4-Chloro-3-fluorobenzyl alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 4-Chloro-3-fluorobenzyl alcohol. As a substituted aromatic alcohol, this compound serves as a critical building block in medicinal chemistry and materials science. Its specific halogenation pattern imparts unique reactivity, but also necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a self-validating system of safety and protocol integrity.
Compound Profile and Hazard Identification
This compound is a solid organic compound whose handling requires a clear understanding of its physicochemical properties and associated hazards. The primary risk identified under the Globally Harmonized System (GHS) is its potential to cause serious eye damage.
Physicochemical and Hazard Data
A summary of essential data is presented below for quick reference. This information forms the basis for the subsequent handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | [1][2][3] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Solid | [1] |
| GHS Pictogram | [1] | |
| GHS Signal Word | Danger | [1] |
| GHS Hazard Statement | H318: Causes serious eye damage. | [1] |
| GHS Precautionary Codes | P280, P305+P351+P338 | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Analysis of Primary Hazard: Serious Eye Damage (H318)
The "Danger" signal word and H318 classification are of paramount importance.[1] Unlike simple eye irritation (H319), which is typically reversible, H318 indicates a risk of irreversible tissue damage and potential vision impairment upon contact. This is represented by the GHS05 corrosion pictogram.[1] This heightened risk dictates that eye protection is not merely a recommendation but a critical, non-negotiable control measure. The causality is clear: direct contact between the solid particles or solutions of the compound and the eye can lead to severe corneal damage. Therefore, all handling procedures must be designed to eliminate any possibility of eye exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and robust PPE, is essential for mitigating exposure risks.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.
-
Ventilation: All weighing and handling of this compound, whether in solid or solution form, must be conducted within a properly functioning laboratory chemical fume hood.[4][5] This is crucial to prevent the inhalation of any fine dust particles and to contain any accidental spills.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][6] Proximity to this equipment is a critical part of the experimental setup.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound. Per precautionary statement P280, comprehensive protective gear is mandatory.[1]
-
Eye and Face Protection: Given the H318 classification, standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required.[7] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over the chemical goggles.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good protection against a range of organic alcohols and halogenated solvents.[9][10] It is imperative to consult the glove manufacturer's compatibility chart for breakthrough times and to change gloves immediately upon contamination.[4]
-
Lab Coat: A full-length lab coat, buttoned completely, must be worn to protect against skin contact.[4]
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7] However, if engineering controls fail or in the event of a large spill, a NIOSH/MSHA-approved respirator may be necessary.[11]
Hygiene Practices
-
Avoid all direct contact with the chemical.[12]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]
-
Do not eat, drink, or smoke in any area where chemicals are handled or stored.[13]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[13]
Storage and Stability Management
Proper storage is crucial not only for safety but also for maintaining the chemical integrity of this compound.
Recommended Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[2][7][14]
-
Ignition Sources: As a combustible solid (Storage Class 11), store away from heat, open flames, and other potential sources of ignition.[1][7]
Chemical Incompatibility and Stability
-
Incompatible Materials: Segregate this compound from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][15][16] Contact with these substances can cause vigorous, exothermic reactions.
-
Long-Term Stability: Benzyl alcohols as a class are susceptible to slow oxidation upon exposure to air, which can convert the alcohol to the corresponding benzaldehyde and benzoic acid.[15] This degradation can compromise the purity of the material and affect experimental outcomes. For long-term storage of high-purity material, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
Emergency Response Procedures
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
Protocol for Accidental Exposure
-
Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][4] Seek immediate medical attention without delay.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][6] Remove all contaminated clothing while washing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[2][17]
-
Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[16] Seek immediate medical assistance.[6]
Protocol for Chemical Spills
-
Small Spill (Contained within a fume hood):
-
Ensure all non-essential personnel are clear of the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][17]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2]
-
Wipe the spill area clean with a suitable solvent, followed by soap and water.
-
-
Large Spill (Outside of a fume hood):
Visualization of Safety Workflow
The following diagram illustrates the logical decision-making process for the safe lifecycle management of this compound in a laboratory setting.
Caption: Workflow for Safe Management of this compound.
Disposal Considerations
All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste. Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[17][19] Do not dispose of this chemical down the drain or in general trash.[7]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.ie [fishersci.ie]
- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. mcrsafety.com [mcrsafety.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 15. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. columbuschemical.com [columbuschemical.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluorobenzyl alcohol, with the empirical and molecular formula C₇H₆ClFO , is a halogenated aromatic alcohol that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique physicochemical properties that are leveraged in the development of novel bioactive molecules. This guide provides a comprehensive overview of its synthesis, purification, in-depth characterization, and safe handling protocols, underpinned by established chemical principles and supported by scientific literature.
Introduction
The confluence of a chloro and a fluoro group on a benzyl alcohol scaffold makes this compound a versatile building block in medicinal chemistry and material science. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the aromatic ring and the benzylic alcohol moiety. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of working with this compound, from its synthesis in the laboratory to its instrumental analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClFO | [1] |
| Empirical Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | OCc1ccc(Cl)c(F)c1 | [1] |
| InChI | 1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [1] |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of a suitable carboxylic acid or aldehyde precursor. The choice of the starting material often depends on commercial availability and the desired scale of the synthesis.
Synthesis via Reduction of 4-Chloro-3-fluorobenzoic Acid
One of the most reliable methods for the preparation of this compound is the reduction of 4-chloro-3-fluorobenzoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Causality behind Experimental Choices: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. An excess of the reducing agent is used to ensure complete conversion of the starting material. The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and then brought to reflux to drive the reaction to completion.
-
To a stirred solution of 4-chloro-3-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
Synthesis via Reduction of 4-Chloro-3-fluorobenzaldehyde
An alternative route involves the reduction of 4-chloro-3-fluorobenzaldehyde. This method is often preferred due to the milder reaction conditions required for the reduction of an aldehyde compared to a carboxylic acid. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose.
Causality behind Experimental Choices: Sodium borohydride is a milder and more selective reducing agent than LiAlH₄, making it ideal for the reduction of aldehydes in the presence of other functional groups. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.
-
Dissolve 4-chloro-3-fluorobenzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Caption: Synthetic routes to this compound.
Purification
The crude this compound obtained from the synthesis is typically a solid and can be purified by recrystallization.
Causality behind Experimental Choices: Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at room temperature. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate often provides the desired solubility profile for substituted benzyl alcohols.
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The coupling between the fluorine atom and the adjacent aromatic protons will result in characteristic splitting patterns.
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly deshielded and appear at higher chemical shifts. Carbon-fluorine coupling will also be observable.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | |
| CH₂ | ~4.7 | s or d | |
| OH | Variable | br s |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H | ~115-130 |
| Aromatic C-C | ~140-145 |
| CH₂ | ~64 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-Cl stretch | 600-800 | Strong |
| C-F stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 160. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a chlorine atom. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O), and cleavage of the benzylic C-C bond.[2][3]
Caption: Analytical workflow for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as causing serious eye damage.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Applications
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the halogen atoms can enhance the biological activity and pharmacokinetic properties of the final compounds. It can be used in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): As a building block for more complex drug molecules.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Material Science: For the synthesis of specialty polymers and other materials with tailored properties.
Conclusion
This technical guide provides a comprehensive overview of this compound, from its synthesis and purification to its detailed analytical characterization and safe handling. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important chemical intermediate.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Chloro-3-fluorobenzyl Alcohol in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluorobenzyl alcohol is a strategically important, yet often overlooked, building block in the fine chemical industry. Its unique substitution pattern—featuring both chloro and fluoro groups on the aromatic ring—imparts specific steric and electronic properties that are highly valuable in the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional site for synthetic modification, such as cross-coupling reactions. This guide provides an in-depth exploration of the utility of this compound, moving beyond a simple catalog of reactions to explain the causality behind experimental choices. We present detailed, field-proven protocols for its key transformations, including oxidation, halogenation, and etherification, and culminate with a case study on its role as a precursor in the synthesis of the advanced oncology drug, Lorlatinib.
Introduction: A Versatile Fluorinated Building Block
(4-Chloro-3-fluorophenyl)methanol, hereafter referred to as this compound, is a solid at room temperature with a molecular weight of 160.57 g/mol .[1] The strategic placement of halogen atoms makes it a powerful synthon. The electron-withdrawing nature of both fluorine and chlorine influences the reactivity of the aromatic ring and the benzylic alcohol, making it a stable yet reactive intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The introduction of fluorine, in particular, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | |
| Molecular Weight | 160.57 g/mol | |
| Appearance | Solid | |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | |
| CAS Number | 162744-52-1 | N/A |
Core Synthetic Transformations and Protocols
The utility of this compound stems from the reactivity of its primary alcohol functional group. This section details the protocols for its most critical transformations.
Oxidation to 4-Chloro-3-fluorobenzaldehyde
The conversion of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The resulting aldehyde is a versatile intermediate for forming C-C bonds (e.g., Wittig, Grignard reactions) and C-N bonds (reductive amination). For substrates like this compound, a mild and selective oxidation is crucial to prevent over-oxidation to the carboxylic acid. A TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) catalyzed system with a copper co-catalyst under an oxygen atmosphere provides an efficient and chemoselective method.[6]
Causality and Mechanistic Insight: This reaction proceeds via a copper-catalyzed cycle where Cu(I) is oxidized to Cu(II). TEMPO is oxidized by Cu(II) to the active oxidant, the oxoammonium ion. This species then selectively oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by Cu(II) to complete the catalytic cycle. The use of molecular oxygen as the terminal oxidant makes this a green and cost-effective process.[6][7]
Caption: Workflow for the selective oxidation of this compound.
Protocol 1: TEMPO-Catalyzed Oxidation
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.61 g, 10 mmol), CuI (190 mg, 1.0 mmol, 0.1 equiv), and acetonitrile (20 mL). Stir the mixture for 5 minutes at room temperature.
-
Catalyst Addition: Add DMAP (122 mg, 1.0 mmol, 0.1 equiv) and TEMPO (16 mg, 0.1 mmol, 0.01 equiv) to the flask.
-
Reaction Execution: Secure an oxygen-filled balloon to the flask and stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile (2 x 10 mL). Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Chloro-3-fluorobenzaldehyde.
Conversion to 4-Chloro-3-fluorobenzyl Bromide
To leverage the benzyl alcohol in nucleophilic substitution reactions, it must first be converted into a better leaving group, typically a halide. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a highly reliable method for converting primary alcohols to their corresponding bromides under mild conditions.[8]
Causality and Mechanistic Insight: The reaction is initiated by the formation of a phosphonium salt intermediate from the reaction of PPh₃ and CBr₄. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile in an Sₙ2 displacement, yielding the desired benzyl bromide, triphenylphosphine oxide, and bromoform.[8] This method is particularly effective as it avoids strongly acidic conditions that could lead to side reactions.
Caption: Workflow for the conversion of the benzyl alcohol to benzyl bromide.
Protocol 2: Synthesis of 4-Chloro-3-fluorobenzyl Bromide
-
Reaction Setup: In a dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.61 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol, 1.2 equiv) in anhydrous dichloromethane (40 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add carbon tetrabromide (3.98 g, 12 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel (eluting with hexane) to afford pure 4-Chloro-3-fluorobenzyl bromide.
Symmetrical Etherification
The formation of benzyl ethers is another crucial transformation. While unsymmetrical ethers are common targets, symmetrical ethers can also be valuable intermediates or products. Iron(III) chloride is an inexpensive, eco-friendly, and efficient catalyst for the direct dehydrative etherification of benzyl alcohols.[9][10]
Causality and Mechanistic Insight: The reaction is believed to proceed via a Lewis acid-catalyzed mechanism. The iron(III) center coordinates to the hydroxyl group of the alcohol, making it a better leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the activated benzylic carbon in an Sₙ2-like fashion to form the ether linkage and regenerate the catalyst.[9]
Protocol 3: Iron-Catalyzed Symmetrical Etherification
-
Reaction Setup: To a vial, add this compound (803 mg, 5 mmol) and anhydrous iron(III) chloride (FeCl₃, 41 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add propylene carbonate (5 mL) as a green, recyclable solvent.
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C with stirring for 12-16 hours.
-
Monitoring: Allow the reaction to cool and monitor by TLC or GC-MS to confirm the formation of the symmetrical ether.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield bis(4-chloro-3-fluorobenzyl) ether.
Application in Complex Molecule Synthesis: The Lorlatinib Case Study
Lorlatinib (Lorbrena®) is a third-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat specific types of non-small cell lung cancer.[11] Its complex macrocyclic structure contains a distinct 4-chloro-3-fluorophenyl moiety, making its synthesis a prime example of the strategic use of precursors derived from this compound.
The large-scale synthesis of Lorlatinib utilizes a convergent approach where key fragments are prepared separately and then coupled.[12] The 4-chloro-3-fluorophenyl fragment is introduced via a ketone intermediate, which can be readily synthesized from precursors derived from this compound. The alcohol can be oxidized to the corresponding benzoic acid, converted to the acid chloride, and then used in a Friedel-Crafts or related reaction to generate the required ketone.
The overall synthetic strategy for Lorlatinib involves several advanced transformations, including a Suzuki cross-coupling to connect the fluorinated phenyl ring to a pyridine fragment and a subsequent macrolactamization to form the large ring.[12][13]
Caption: Convergent synthesis of Lorlatinib highlighting the key coupling steps.
This case study demonstrates that while this compound may not be the direct starting material in the final optimized process, it is a fundamental precursor to the key halogenated aromatic fragment that is essential for the drug's structure and function.
Safety and Handling
This compound is classified as a hazardous substance. It can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. The reagents used in the described protocols, such as CBr₄, PPh₃, CuI, and FeCl₃, also have specific hazards and should be handled with care according to their respective SDS documentation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through a series of reliable and high-yielding transformations that convert its primary alcohol into other key functional groups like aldehydes and halides, or use it directly in etherification reactions. These transformations pave the way for its incorporation into complex, high-value molecules, as exemplified by its role as a key structural precursor in the synthesis of the anticancer agent Lorlatinib. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.
References
- 1. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-3-fluorobenzyl Alcohol in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] 4-Chloro-3-fluorobenzyl alcohol emerges as a key building block in this context, offering a unique combination of reactive handles and strategically positioned halogens. Its utility is particularly pronounced in the synthesis of complex heterocyclic systems, which form the core of many targeted therapies, including kinase inhibitors.[3]
The presence of both a chloro and a fluoro substituent on the benzene ring provides medicinal chemists with a nuanced tool for modulating molecular properties. The fluorine atom is known to enhance metabolic stability and can alter the acidity of nearby functional groups, while the chlorine atom provides a site for further functionalization or can contribute to favorable binding interactions.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this compound.
Core Physicochemical and Reactivity Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | Sigma-Aldrich |
| Molecular Weight | 160.57 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Reactivity Centers | Hydroxyl group, Aromatic Ring | Inferred from chemical structure |
Key Synthetic Transformations and Protocols
This compound is a versatile precursor for a range of critical transformations in multi-step pharmaceutical synthesis. The two primary reactive pathways involve the hydroxyl group: its conversion to an ether and its oxidation to an aldehyde.
Williamson Ether Synthesis: A Gateway to Diverse Molecular Architectures
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an S(_N)2 mechanism.[4][5][6][7][8] This reaction is particularly valuable for coupling the 4-chloro-3-fluorobenzyl moiety to a variety of molecular scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Causality of Experimental Choices:
-
Base Selection: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming the more nucleophilic alkoxide.
-
Solvent: An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for S(_N)2 reactions as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[6]
-
Leaving Group: The reaction partner should possess a good leaving group, typically a halide (e.g., bromide, iodide) or a sulfonate ester (e.g., tosylate, mesylate), to facilitate the nucleophilic attack.
Experimental Protocol: Synthesis of a Representative 4-Chloro-3-fluorobenzyl Ether
This protocol describes the synthesis of a generic ether derivative, which can be adapted for coupling with various pharmaceutical intermediates (represented here as R-X).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (R-X) (e.g., a brominated heterocyclic intermediate)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Williamson Ether Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 8. studylib.net [studylib.net]
Application Note & Protocol: Synthesis of 4-Chloro-3-fluorobenzyl bromide via Triphenylphosphine-Mediated Halogenation
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Abstract
This document provides a comprehensive guide to the synthesis of 4-Chloro-3-fluorobenzyl bromide from 4-Chloro-3-fluorobenzyl alcohol. The protocol leverages the reaction of triphenylphosphine and bromine to achieve a mild and efficient conversion. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into process optimization and safety considerations. The resulting product, 4-Chloro-3-fluorobenzyl bromide, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.[1]
Introduction and Scientific Context
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Among the various methods available, the use of triphenylphosphine (PPh₃) in conjunction with a halogen source offers a mild and versatile approach, particularly for substrates sensitive to acidic conditions.[2][3] This reaction, often referred to as a variation of the Appel reaction, proceeds under neutral conditions with high yields, making it a favored method in complex molecule synthesis.[4][5][6]
This compound is a readily available starting material. Its conversion to the corresponding benzyl bromide creates a highly reactive intermediate. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties that can be exploited in subsequent nucleophilic substitution reactions, making the product a valuable synthon in drug discovery and materials science.[7] This protocol is designed to be a reliable method for the preparation of 4-Chloro-3-fluorobenzyl bromide in a laboratory setting.
Reaction Mechanism and Rationale
The reaction of an alcohol with triphenylphosphine and bromine proceeds through a series of well-established steps, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
-
Activation of Triphenylphosphine: Bromine (Br₂) reacts with triphenylphosphine to form a dibromotriphenylphosphorane intermediate or a phosphonium salt.[3][8]
-
Oxyphosphonium Salt Formation: The alcohol, in this case, this compound, acts as a nucleophile and attacks the electrophilic phosphorus atom. This results in the formation of an oxyphosphonium intermediate and the displacement of a bromide ion.
-
Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom of the benzyl group in an SN2 fashion.[2][9] This leads to the formation of the desired 4-Chloro-3-fluorobenzyl bromide and triphenylphosphine oxide. The reaction proceeds with an inversion of stereochemistry if the alcohol is chiral.[9][10]
The choice of a non-polar aprotic solvent like dichloromethane (DCM) is crucial as it effectively dissolves the reactants and does not interfere with the reaction mechanism.[11] The reaction is typically performed at a low temperature initially to control the exothermic reaction between triphenylphosphine and bromine, and then allowed to warm to room temperature to drive the reaction to completion.[11]
Experimental Protocol
This protocol outlines the synthesis of 4-Chloro-3-fluorobenzyl bromide on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier |
| This compound | 160.57 | 10.0 | 1.61 g | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 262.29 | 11.0 | 2.89 g | Acros Organics |
| Bromine (Br₂) | 159.81 | 11.0 | 0.56 mL (1.76 g) | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 20 mL | Lab Prepared |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 20 mL | Lab Prepared |
| Brine | - | - | 20 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | EMD Millipore |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10.0 mmol) and triphenylphosphine (2.89 g, 11.0 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane to the flask and stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Bromine: In a separate, dry dropping funnel, prepare a solution of bromine (0.56 mL, 11.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0 °C over a period of 20-30 minutes. A white precipitate of the phosphonium salt may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Chloro-3-fluorobenzyl bromide. The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful chromatography.[11]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-Chloro-3-fluorobenzyl bromide.
Expected Results and Characterization
The expected product, 4-Chloro-3-fluorobenzyl bromide, is a solid at room temperature.[12] The yield of the reaction is typically high, often exceeding 80-90% after purification. The purity of the final product can be assessed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the benzylic CH₂Br protons.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry: This will confirm the molecular weight of the product (223.47 g/mol for C₇H₅BrClF).[12]
-
FT-IR: The infrared spectrum will show the absence of the broad O-H stretch from the starting alcohol.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended. Ensure that the reagents are of high purity and the solvent is anhydrous, as water can react with the phosphonium intermediates.
-
Low Yield: Low yields may result from the premature decomposition of the brominating agent or side reactions. Maintaining a low temperature during the bromine addition is critical.
-
Difficulty in Removing Triphenylphosphine Oxide: This byproduct can co-elute with the product during chromatography. Using a less polar eluent system and carefully monitoring the fractions can improve separation. Alternatively, the crude mixture can be triturated with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a mixture of hexane and ether).
Conclusion
The reaction of this compound with triphenylphosphine and bromine is an effective and reliable method for the synthesis of 4-Chloro-3-fluorobenzyl bromide. This protocol provides a detailed and robust procedure for researchers in the field of organic and medicinal chemistry. The mild reaction conditions and high yields make it a valuable tool for the preparation of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. scbt.com [scbt.com]
Navigating the Selective Oxidation of 4-Chloro-3-fluorobenzyl Alcohol: A Senior Application Scientist's Guide
In the landscape of pharmaceutical and fine chemical synthesis, the precise and efficient oxidation of substituted benzyl alcohols to their corresponding aldehydes is a critical transformation. 4-Chloro-3-fluorobenzaldehyde, a key building block in the synthesis of various bioactive molecules, is accessed through the oxidation of 4-Chloro-3-fluorobenzyl alcohol.[1][2][3] The presence of electron-withdrawing halogen substituents on the aromatic ring introduces unique electronic and steric challenges that necessitate a careful selection of the oxidation methodology. This guide provides an in-depth analysis of three robust and widely adopted oxidation protocols—Pyridinium Chlorochromate (PCC) Oxidation, Swern Oxidation, and TEMPO-based Oxidation—offering detailed application notes, step-by-step protocols, and a comparative assessment to empower researchers in their synthetic endeavors.
Strategic Considerations for a Successful Oxidation
The oxidation of this compound presents a distinct set of challenges. The electron-withdrawing nature of the chlorine and fluorine atoms can deactivate the benzylic position, potentially slowing down the oxidation reaction compared to electron-rich benzyl alcohols.[4] Furthermore, the potential for overoxidation to the corresponding carboxylic acid is a common pitfall that must be meticulously avoided to ensure high yields of the desired aldehyde. The choice of oxidant and reaction conditions is therefore paramount and should be guided by considerations of selectivity, yield, scalability, and the environmental impact of the reagents.
Comparative Overview of Key Oxidation Methodologies
A summary of the key characteristics of the three discussed oxidation methods is presented below, offering a snapshot for rapid comparison.
| Method | Oxidizing Species | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (Cr(VI)) | Anhydrous CH₂Cl₂, Room Temp | Reliable, simple setup, commercially available reagent.[5] | Chromium toxicity, acidic nature, difficult workup.[6][7] |
| Swern Oxidation | Activated DMSO | Cryogenic (-78 °C), Anhydrous | Mild conditions, high yields, avoids heavy metals.[8][9] | Requires low temperatures, produces malodorous dimethyl sulfide.[10] |
| TEMPO-based Oxidation | Nitroxyl radical/Oxoammonium ion | Biphasic or organic solvent, often room temp | Catalytic, environmentally benign options (e.g., with bleach), highly selective for primary alcohols.[11][12] | Can be slower for electron-deficient substrates, potential for halogenation with some co-oxidants.[11] |
Detailed Application Notes and Protocols
Pyridinium Chlorochromate (PCC) Oxidation: The Classic Workhorse
PCC oxidation is a long-established and reliable method for the conversion of primary alcohols to aldehydes.[13][14] The reagent, a complex of chromium trioxide with pyridine and hydrochloric acid, offers the advantage of being a bench-stable solid that can be used in anhydrous organic solvents, thereby preventing overoxidation to the carboxylic acid.[5]
Causality of Experimental Choices:
-
Anhydrous Conditions: The strict exclusion of water is crucial to prevent the formation of the aldehyde hydrate, which would be readily oxidized to the carboxylic acid by PCC.[6]
-
Solvent: Dichloromethane (CH₂Cl₂) is the solvent of choice due to its ability to dissolve both the starting material and PCC, and its inertness under the reaction conditions.
-
Buffering Agent: The addition of a buffer like sodium acetate can be beneficial for substrates that are sensitive to the acidic nature of PCC.
-
Adsorbent: The use of an adsorbent such as Celite or silica gel simplifies the work-up by adsorbing the chromium byproducts, which can then be easily removed by filtration.[5]
Experimental Protocol: PCC Oxidation of this compound
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or Silica Gel
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Stirring plate
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (5-10 mL per gram of alcohol) under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), dilute the mixture with anhydrous diethyl ether.
-
Filter the suspension through a pad of silica gel or Celite®, and wash the pad thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Swern Oxidation: The Mild and High-Yielding Alternative
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize alcohols to aldehydes or ketones.[8] This method is renowned for its exceptionally mild reaction conditions (cryogenic temperatures) and its ability to provide high yields of products with minimal side reactions, making it an excellent choice for sensitive substrates.[9]
Causality of Experimental Choices:
-
Cryogenic Temperature (-78 °C): The reaction is conducted at low temperature to control the formation and stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride, and to prevent side reactions.[10]
-
Reagent Addition Order: The specific order of addition (activation of DMSO with oxalyl chloride first, followed by the alcohol, and finally the base) is critical for the success of the reaction.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide, which then collapses to the product.[8]
Experimental Protocol: Swern Oxidation of this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride (or Trifluoroacetic Anhydride)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Low-temperature thermometer
-
Dropping funnels
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for work-up
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.
-
Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature while stirring for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
TEMPO-based Oxidation: The Green and Catalytic Approach
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes.[11] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[15] A common and environmentally friendly co-oxidant is sodium hypochlorite (bleach), often used in a biphasic system with a phase-transfer catalyst.[11]
Causality of Experimental Choices:
-
Catalytic TEMPO: Only a catalytic amount of TEMPO is required as it is regenerated during the reaction cycle.
-
Co-oxidant: Sodium hypochlorite (NaOCl) is a cheap and readily available co-oxidant. The reaction can also be performed with other co-oxidants like N-chlorosuccinimide (NCS) or in aerobic oxidation systems catalyzed by copper salts.[12]
-
Biphasic System: A biphasic system (e.g., CH₂Cl₂/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to facilitate the interaction between the organic-soluble substrate and the aqueous oxidant.
-
pH Control: Maintaining a slightly basic pH (around 8.5-9.5) is important for the stability of the hypochlorite solution and to promote the oxidation.
Experimental Protocol: TEMPO-catalyzed Oxidation of this compound
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium Bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice-water bath
-
Stirring plate
-
Standard glassware for work-up
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
To this solution, add a catalytic amount of TEMPO (e.g., 0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice-water bath and add saturated aqueous sodium bicarbonate solution.
-
While stirring vigorously, add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of Methodologies
To further elucidate the experimental workflows, the following diagrams are provided.
Caption: Workflow for PCC Oxidation.
Caption: Workflow for Swern Oxidation.
Caption: Workflow for TEMPO-based Oxidation.
Product Characterization
The successful synthesis of 4-Chloro-3-fluorobenzaldehyde can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal around 9.9-10.1 ppm. The aromatic protons will appear as a complex multiplet due to the chloro and fluoro substitution. For the similar compound, 3-chloro-4-fluorobenzaldehyde, the aldehyde proton appears as a singlet at δ 9.98 ppm.[16][17]
-
¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon at approximately 190-192 ppm.
-
FT-IR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching vibration in the region of 1690-1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 4-Chloro-3-fluorobenzaldehyde.
-
Melting Point: The purified product should have a sharp melting point. The melting point for 4-Chloro-3-fluorobenzaldehyde is reported to be in the range of 46-50 °C.[2]
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
This compound: May cause eye damage.
-
Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation of the dust.
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled with caution in a fume hood.
-
Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Can carry dissolved toxic substances with it.
-
Sodium Hypochlorite (Bleach): Corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The oxidation of this compound to 4-Chloro-3-fluorobenzaldehyde is a key synthetic step that can be accomplished through several reliable methods. The choice between PCC, Swern, and TEMPO-based oxidations will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and environmental considerations. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can confidently and efficiently achieve their desired synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Reduction of 4-Chloro-3-fluorobenzyl Alcohol Precursors
Abstract: This document provides a comprehensive technical guide for the reduction of common precursors to 4-chloro-3-fluorobenzyl alcohol, a key building block in pharmaceutical and materials science research. We present detailed, validated protocols for the chemoselective reduction of two primary precursors: 4-chloro-3-fluorobenzaldehyde and 4-chloro-3-fluorobenzoic acid. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis, targeting researchers, chemists, and process development professionals. Methodologies employing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are detailed, offering options based on precursor availability, required scale, and safety infrastructure.
Chapter 1: Strategic Approach to Synthesis: Precursor Selection
The synthesis of this compound begins with the selection of an appropriate precursor. The two most common starting materials are the corresponding aldehyde and carboxylic acid. The choice between them dictates the required reducing agent and, consequently, the reaction conditions and safety protocols.
-
4-Chloro-3-fluorobenzaldehyde: This precursor is preferred when available, as it can be reduced to the target alcohol under mild conditions using selective reducing agents like sodium borohydride (NaBH₄). Aldehyde reductions are typically faster, require simpler workups, and involve less hazardous reagents compared to carboxylic acid reductions.[1]
-
4-Chloro-3-fluorobenzoic Acid: This precursor is often more accessible or economical. However, its reduction requires a more powerful and less selective reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane complexes.[2][3] These reagents are highly reactive and demand stringent anhydrous conditions and specialized handling protocols.[4][5]
The decision pathway is summarized below:
Figure 1: Decision workflow for precursor selection.
Chapter 2: Reduction of 4-Chloro-3-fluorobenzaldehyde via Sodium Borohydride
Principle and Mechanism
Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting aldehydes and ketones to their corresponding alcohols.[6] Its selectivity ensures that other potentially reducible functional groups, such as esters or carboxylic acids, remain untouched under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[7][8] The resulting alkoxide intermediate is subsequently protonated during the workup step to yield the primary alcohol.
Protocol 2.1: Small-Scale Synthesis using NaBH₄
This protocol is designed for a laboratory scale synthesis of ~1-10 grams.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount (for 5g scale) | Moles | Purity |
|---|---|---|---|---|---|
| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 5.00 g | 31.5 mmol | >98% |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.32 g | 35.0 mmol (1.1 eq) | >98% |
| Methanol (Reagent Grade) | CH₃OH | 32.04 | 100 mL | - | Anhydrous |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | ~20 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | ACS Grade |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (31.5 mmol) of 4-chloro-3-fluorobenzaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add 1.32 g (35.0 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~5-6). Caution: Vigorous gas evolution.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Chapter 3: Reduction of 4-Chloro-3-fluorobenzoic Acid via Lithium Aluminum Hydride
Principle and Mechanism
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides in addition to aldehydes and ketones.[4] The reduction of a carboxylic acid first involves an acid-base reaction where the acidic proton of the carboxylic acid is deprotonated by the hydride, evolving hydrogen gas and forming a lithium carboxylate salt.[3] Subsequent hydride attacks on the carbonyl carbon lead to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[3][9] Due to its high reactivity, LiAlH₄ reacts violently with water and protic solvents; therefore, stringent anhydrous conditions are mandatory.[2]
Protocol 3.1: Synthesis using LiAlH₄
This protocol requires advanced handling techniques and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount (for 5g scale) | Moles | Purity |
|---|---|---|---|---|---|
| 4-Chloro-3-fluorobenzoic Acid | C₇H₄ClFO₂ | 174.56 | 5.00 g | 28.6 mmol | >98% |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.30 g | 34.3 mmol (1.2 eq) | >95% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Anhydrous |
| Water (Deionized) | H₂O | 18.02 | 1.3 mL | - | - |
| Sodium Hydroxide (15% aq.) | NaOH | 40.00 | 1.3 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Anhydrous |
Figure 2: Workflow for LiAlH₄ reduction and Fieser workup.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 3-neck 500 mL round-bottom flask, a condenser, and a dropping funnel. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the main flask, dissolve 5.00 g (28.6 mmol) of 4-chloro-3-fluorobenzoic acid in 100 mL of anhydrous THF. In a separate dry flask, carefully suspend 1.30 g (34.3 mmol) of LiAlH₄ in 50 mL of anhydrous THF and transfer this suspension to the dropping funnel.
-
Cooling: Cool the carboxylic acid solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the LiAlH₄ suspension dropwise to the stirred carboxylic acid solution over 30-45 minutes. Maintain the internal temperature below 10 °C. Caution: Vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath, and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Fieser Workup: Cool the reaction mixture back to 0 °C. Dilute with 50 mL of anhydrous diethyl ether. Proceed with the Fieser workup for quenching the reaction[10][11]:
-
Slowly and dropwise, add 1.3 mL of water (for 1.3 g of LiAlH₄ used).
-
Next, add 1.3 mL of 15% aqueous NaOH solution dropwise.
-
Finally, add 3.9 mL (3 x 1.3 mL) of water.
-
-
Precipitation and Filtration: Remove the cooling bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with diethyl ether or THF.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Chapter 4: Purification and Analytical Characterization
Purification: The crude product from either protocol can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
Analytical Data: The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | White to off-white solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), ~7.0 (m, 1H, Ar-H), ~4.6 (s, 2H, -CH₂-), ~1.8 (br s, 1H, -OH). Note: Chemical shifts are estimates based on similar structures.[12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~159 (d, J=245 Hz, C-F), ~140 (d, C-Cl), ~130, ~125, ~115, ~114, ~64 (-CH₂OH). Note: Chemical shifts are estimates.[12] |
| IR Spectroscopy (KBr pellet) | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3000-2800 (C-H stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch), ~1050 (C-O stretch). |
| Mass Spectrometry (EI) | m/z: 160/162 (M⁺, chlorine isotope pattern), 143/145 ([M-OH]⁺), 125 ([M-Cl]⁺). |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Application Note: A-Plus Synthesis of 4-Chloro-3-fluorobenzyl bromide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-3-fluorobenzyl bromide, a critical building block in the development of pharmaceutical and agrochemical agents. The synthesis is achieved through a free-radical bromination of 4-chloro-3-fluorotoluene using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety protocols, and presents methods for product purification and characterization. The causality behind critical process parameters is explained to ensure robust and reproducible execution.
Introduction
4-Chloro-3-fluorobenzyl bromide is a substituted benzyl halide valued for its utility in introducing the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. Its high reactivity, stemming from the benzylic bromide, makes it an excellent electrophile for nucleophilic substitution reactions.[1] This protocol details the Wohl-Ziegler reaction, a reliable method for the selective bromination of the benzylic position of alkylarenes.[2][3] The use of N-Bromosuccinimide (NBS) is crucial as it maintains a low, steady concentration of elemental bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction, which suppresses undesired electrophilic addition to the aromatic ring.[4][5]
Reaction Scheme:
Mechanistic Overview: Free-Radical Chain Reaction
The synthesis proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[6]
-
Initiation: The reaction begins with the thermal decomposition of the radical initiator, AIBN, to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-3-fluorotoluene. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[4] This benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired product, 4-Chloro-3-fluorobenzyl bromide, and a new bromine radical, which continues the chain reaction.[2][6]
-
Termination: The reaction concludes when radicals are consumed through combination, such as two bromine radicals forming Br₂.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier | CAS No. |
| 4-Chloro-3-fluorotoluene | 99% | Major Supplier | 52264-53-4 |
| N-Bromosuccinimide (NBS) | 99% | Major Supplier | 128-08-5 |
| AIBN | 98% | Major Supplier | 78-67-1 |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Major Supplier | 75-05-8 |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep. | 144-55-8 |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | In-house prep. | 7772-98-7 |
| Brine (Saturated NaCl) | ACS Grade | In-house prep. | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Inert gas (Nitrogen or Argon) line
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Experimental Protocol
Reaction Setup
-
Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. Maintaining an inert atmosphere is crucial to prevent moisture from interfering with the reaction.
-
Reagent Addition: To the flask, add 4-chloro-3-fluorotoluene (10.0 g, 69.2 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL). Acetonitrile is a suitable replacement for the traditionally used but toxic carbon tetrachloride.[2]
-
NBS Addition: Add N-Bromosuccinimide (NBS) (13.5 g, 75.9 mmol, 1.1 eq). Note: NBS should be recrystallized from water if it has a yellow or orange tint, indicating the presence of Br₂.
-
Initiator Addition: Add the radical initiator, AIBN (0.23 g, 1.4 mmol, 0.02 eq).
Reaction Execution
-
Heating: Immerse the flask in a preheated heating mantle and bring the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC System: 20% Dichloromethane in Hexanes.
-
Visualization: UV light (254 nm).
-
The starting material (4-chloro-3-fluorotoluene) will have a higher Rf than the more polar product (4-Chloro-3-fluorobenzyl bromide). The reaction is typically complete within 2-4 hours.
-
-
Observation: As the reaction proceeds, the dense NBS will be consumed and the lighter succinimide byproduct will form and float on the surface of the solvent.[2]
Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction:
-
Dissolve the resulting crude oil in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M Sodium thiosulfate (2 x 50 mL) to quench any remaining bromine.
-
Saturated sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts like HBr.
-
Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange oil.
-
Purification: The crude product should be purified by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.
Characterization and Expected Results
| Property | Value |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [7] |
| Appearance | White to light yellow powder or lump |
| Purity (GC) | >97%[7] |
| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[8] |
Note: Characterization data such as ¹H NMR and ¹³C NMR should be acquired to confirm the structure.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed inside a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[9][10] It is an oxidizing agent and should be kept away from combustible materials.[11]
-
AIBN: Thermally unstable. Decomposes to release nitrogen gas, which can cause a pressure buildup in sealed containers. Store refrigerated.
-
4-Chloro-3-fluorobenzyl bromide (Product): As a benzyl bromide derivative, this compound is a potent lachrymator (causes tears) and is corrosive.[8][12] It causes severe skin burns and eye damage.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Solvents: Acetonitrile and Dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9][10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9][12]
Experimental Workflow Diagram
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// Edges Setup -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Rotovap1; Rotovap1 -> Extraction; Extraction -> Dry; Dry -> Purify; Purify -> Product; } .dot Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Chloro-3-fluorobenzyl bromide, 97% | Fisher Scientific [fishersci.ca]
- 8. 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | TCI Deutschland GmbH [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
The Strategic Application of 4-Chloro-3-fluorobenzyl Alcohol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of Halogenated Benzyl Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated organic compounds serve as indispensable building blocks for the synthesis of complex therapeutic agents. The strategic incorporation of halogens, such as chlorine and fluorine, into a molecular scaffold can profoundly influence a drug's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. 4-Chloro-3-fluorobenzyl alcohol, a disubstituted aromatic alcohol, has emerged as a valuable intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the potency and selectivity of kinase inhibitors. This guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), key targets in oncology.
Application Notes: A Key Building Block for Lapatinib Analogues
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline. This aniline derivative is a crucial intermediate in the preparation of a series of potent dual EGFR/ErbB-2 kinase inhibitors, which are analogues of the approved drug Lapatinib[1][2]. The 4-chloro-3-fluorobenzyl moiety plays a significant role in the biological activity of these inhibitors, contributing to their high affinity for the kinase domain.
The Pharmacological Significance of the 4-Chloro-3-fluorobenzyl Moiety
The 4-chloro-3-fluorobenzyl group in these kinase inhibitors serves as a key pharmacophore, occupying a hydrophobic pocket within the ATP-binding site of the EGFR and ErbB-2 kinases[3]. The presence and specific positioning of the chlorine and fluorine atoms are critical for optimizing drug-target interactions.
-
Chlorine Atom: The chloro group at the 4-position of the benzyl ring enhances the lipophilicity of the molecule, which can improve its cell permeability and overall pharmacokinetic profile[3]. It can also engage in favorable van der Waals interactions within the hydrophobic pocket of the kinase.
-
Fluorine Atom: The fluorine atom at the 3-position is a weak hydrogen bond acceptor and can form specific interactions with amino acid residues in the active site. Furthermore, the introduction of fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug[4].
The combined electronic effects of the chloro and fluoro substituents also modulate the overall electron density of the benzyl ring, influencing its interaction with the protein target.
Synthetic Strategy: A Two-Step Pathway to a Key Intermediate
The synthesis of the pivotal 3-Chloro-4-(3-fluorobenzyloxy)aniline intermediate from this compound is a practical and efficient two-step process. This pathway is amenable to industrial-scale production due to the use of readily available and inexpensive starting materials and robust reaction conditions[5].
Caption: Synthetic workflow from this compound to Lapatinib analogues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Synthesis of 4-Chloro-3-fluorobenzyl chloride via Appel Reaction
This protocol describes the conversion of this compound to its corresponding chloride, a crucial step for the subsequent etherification reaction. The Appel reaction provides a mild and efficient method for this transformation[6][7].
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 4-Chloro-3-fluorobenzyl chloride.
Protocol 2: Williamson Ether Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
This protocol details the etherification of 2-chloro-4-nitrophenol with the previously synthesized 4-Chloro-3-fluorobenzyl chloride[1][8].
Materials:
-
2-Chloro-4-nitrophenol
-
4-Chloro-3-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 4-Chloro-3-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
Protocol 3: Reduction of the Nitro Group to Synthesize 3-Chloro-4-(3-fluorobenzyloxy)aniline
This final step in the synthesis of the key intermediate involves the reduction of the nitro group to an amine[1][2].
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.
Data Presentation: Biological Activity of Synthesized Kinase Inhibitors
The synthesized 3-Chloro-4-(3-fluorobenzyloxy)aniline can be further elaborated into a series of pyrimidine-based kinase inhibitors. The following table summarizes the in vitro inhibitory activities of representative compounds against EGFR and ErbB-2 kinases, as well as their antiproliferative effects on A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer) cell lines[9].
| Compound | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | A431 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |
| 6 | 37 | 29 | 3.25 | 0.89 |
| 9 | 48 | 38 | - | - |
| 11 | 61 | 42 | 4.24 | 0.71 |
| 14 | 65 | 79 | - | - |
| Lapatinib | 10.8 | 9.2 | 2.5 | 0.16 |
Data extracted from Bioorganic & Medicinal Chemistry, 2012, 20(2), 817-825.[9]
The data clearly demonstrates that the derivatives incorporating the 4-chloro-3-fluorobenzyl moiety exhibit potent dual inhibitory activity against both EGFR and ErbB-2 kinases, with IC₅₀ values in the nanomolar range. Furthermore, these compounds show significant antiproliferative activity against cancer cell lines overexpressing these receptors.
Conclusion and Future Perspectives
This compound has proven to be a strategically important building block in the synthesis of targeted therapeutics, particularly in the field of oncology. Its utility in the construction of the 3-Chloro-4-(3-fluorobenzyloxy)aniline intermediate provides a clear and efficient pathway to a range of potent dual EGFR/ErbB-2 kinase inhibitors. The specific halogenation pattern of the benzyl moiety is crucial for achieving high potency and favorable pharmacological properties. The protocols detailed in this guide offer researchers and drug development professionals a practical framework for the utilization of this versatile intermediate in their synthetic endeavors. Future work in this area may explore the incorporation of this moiety into other kinase inhibitor scaffolds or the development of novel synthetic methodologies to further enhance the efficiency and sustainability of its application.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-fluorobenzyl alcohol
Welcome to the technical support guide for the synthesis of 4-Chloro-3-fluorobenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable pharmaceutical intermediate. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), where its halogenated structure contributes to the final product's metabolic stability and bioactivity.[1][2]
The most direct and widely adopted synthetic route is the reduction of the corresponding aldehyde, 4-Chloro-3-fluorobenzaldehyde. While seemingly straightforward, this transformation presents several challenges that can lead to diminished yields and purification difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Synthetic Pathway Overview: Reduction of 4-Chloro-3-fluorobenzaldehyde
The conversion of 4-Chloro-3-fluorobenzaldehyde to this compound is typically achieved via nucleophilic addition of a hydride ion to the carbonyl carbon. The most common reagent for this purpose is sodium borohydride (NaBH₄) due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]
The general mechanism involves the attack of the hydride from NaBH₄ on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during an aqueous or acidic workup to yield the final alcohol.[3]
Caption: General reaction pathway for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 4-Chloro-3-fluorobenzaldehyde. What is the likely cause?
Answer: This is the most common issue and typically points to a problem with the reducing agent or reaction conditions.
-
Probable Cause 1: Deactivated or Insufficient Sodium Borohydride (NaBH₄).
-
Explanation: NaBH₄ is a stable reagent but can degrade over time, especially if improperly stored and exposed to moisture. Furthermore, it decomposes in neutral or acidic protic solvents.[5] If the reaction is run in neutral methanol without any base, the reagent can be consumed by the solvent before it has a chance to reduce the aldehyde.
-
Solution:
-
Use Fresh Reagent: Always use fresh, high-quality NaBH₄ from a recently opened container.
-
Ensure Stoichiometry: While a 1:4 molar ratio of NaBH₄ to aldehyde is theoretically sufficient (as NaBH₄ provides four hydride equivalents), it is standard practice to use a slight excess (e.g., 1.1-1.5 molar equivalents of the borohydride itself) to ensure the reaction goes to completion.
-
Control pH: Prepare the NaBH₄ solution in a slightly basic medium. For instance, dissolving NaBH₄ in methanol that contains a small amount of sodium methoxide or a few drops of aqueous NaOH solution significantly increases its stability.[5]
-
-
-
Probable Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: The reduction is typically performed at a low temperature (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature. If the temperature is kept too low for the entire duration, the reaction rate may be too slow to reach completion within a reasonable timeframe.
-
Solution: Initiate the reaction at 0 °C by adding the NaBH₄ solution slowly to the aldehyde solution. After the initial exothermic phase subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Question 2: My final product is impure. I see multiple spots on my TLC plate that are not the starting material or the desired alcohol. What are these side products?
Answer: The formation of side products often results from issues during the workup or contamination.
-
Probable Cause 1: Incomplete Hydrolysis of the Alkoxyborate Intermediate.
-
Explanation: After the reduction, the product exists as a tetra-alkoxyborate complex. This complex must be hydrolyzed during the workup to liberate the free alcohol. Insufficient quenching can lead to the persistence of this intermediate or related boron species, complicating purification.
-
Solution: During the workup, after quenching the excess NaBH₄, ensure the pH is adjusted to be slightly acidic (e.g., pH 5-6 with 1M HCl). Stir the mixture for 15-30 minutes to ensure complete hydrolysis of the borate esters before proceeding with the extraction.
-
-
Probable Cause 2: Formation of Acetals/Hemiacetals.
-
Explanation: If the acidic workup is too harsh (very low pH) and there is residual methanol, the product alcohol can react with any remaining starting aldehyde to form a hemiacetal or acetal.
-
Solution: Use a mild acid (like 1M HCl or saturated NH₄Cl solution) for the workup and avoid excessively acidic conditions. Ensure the extraction is performed promptly after acidification.
-
Question 3: I'm experiencing significant product loss during the aqueous workup and extraction. How can I improve my recovery?
Answer: Product loss during this phase is often mechanical or due to solubility issues.
-
Probable Cause 1: Emulsion Formation.
-
Explanation: The presence of salts and intermediates can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and making separation difficult.
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
-
Probable Cause 2: Insufficient Extraction.
-
Explanation: this compound has some polarity and may not be completely extracted from the aqueous layer in a single pass.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers to maximize product recovery.
-
Caption: A workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q: Which reducing agent is superior for this synthesis: NaBH₄ or LiAlH₄?
-
A: For the selective reduction of an aldehyde without affecting the aryl halides, Sodium Borohydride (NaBH₄) is the superior choice. It is a mild, chemoselective reagent that will readily reduce aldehydes and ketones but will not typically reduce esters, amides, or aryl halides.[3][4] Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. It could potentially lead to dehalogenation of the aromatic ring, resulting in unwanted side products. Furthermore, LiAlH₄ reacts violently with water and requires strictly anhydrous conditions and more hazardous handling procedures.
-
-
Q: What is the optimal solvent for this reaction?
-
A: Protic solvents like methanol (MeOH) or ethanol (EtOH) are most commonly used for NaBH₄ reductions.[5] They are effective at dissolving both the aldehyde and the borohydride reagent, and the solvent itself serves as the proton source for the final alcohol product during the workup. Tetrahydrofuran (THF) can also be used, often with a small amount of water or alcohol added.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the best method. Prepare a developing chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). On a TLC plate, spot the starting aldehyde, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting aldehyde spot and the appearance of a new, more polar (lower Rf) spot corresponding to the product alcohol indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
-
-
Q: Are there any critical safety precautions I should take?
-
A: Yes. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium borohydride can react with acid to produce flammable hydrogen gas, so the acidic quench should be performed slowly and carefully, especially if a large excess of NaBH₄ was used. The organic solvents used are flammable and should be handled with care.
-
Data Presentation: Comparison of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Pd-C) |
| Relative Reactivity | Mild | Very Strong | Moderate to Strong |
| Chemoselectivity | Excellent: Reduces aldehydes/ketones. Does not affect aryl halides, esters, or amides.[3][4] | Low: Reduces most carbonyls and can cause dehalogenation. | Variable: Can cause dehalogenation of aryl chlorides.[6] |
| Required Conditions | Protic solvents (MeOH, EtOH), 0 °C to RT. | Strictly anhydrous aprotic solvents (Ether, THF). | Requires H₂ gas source and pressure vessel. |
| Workup | Simple aqueous/mild acid quench.[5] | Hazardous quench (e.g., Fieser workup). | Filtration to remove catalyst. |
| Safety Profile | Relatively safe to handle. | Highly reactive, pyrophoric potential, reacts violently with water. | Requires handling of flammable H₂ gas under pressure. |
| Recommendation | Highly Recommended | Not Recommended | Not Recommended due to dehalogenation risk. |
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound with an expected yield of >90%.
Materials:
-
4-Chloro-3-fluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Reducing Agent: In a separate flask, carefully dissolve sodium borohydride (1.2 eq) in methanol (approx. 20 mL per gram of NaBH₄). Note: A few drops of 2M NaOH can be added to stabilize the solution.
-
Reduction: Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's completion by TLC (3:7 EtOAc/Hexane).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Then, add 1M HCl dropwise until the pH of the solution is ~6 and gas evolution ceases.
-
Solvent Removal: Remove the majority of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1x) and then with brine (1x) to remove residual salts and water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Final Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound, which is often a white solid of sufficient purity for many applications.[7] Further purification can be achieved by recrystallization if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4-Chloro-3-fluorobenzyl Alcohol
Welcome to the technical support guide for the column chromatography purification of 4-Chloro-3-fluorobenzyl alcohol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in this purification process.
Experimental Workflow: From Crude Mixture to Pure Product
The purification of this compound from a crude reaction mixture is a critical step to ensure the purity of subsequent synthetic transformations. The process relies on the polarity difference between the target alcohol, unreacted starting materials, and byproducts.
Caption: Workflow for column chromatography purification.
Standard Purification Protocol
This protocol provides a baseline for the purification of this compound. Parameters should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.
1. Solvent System Selection:
-
Develop a mobile phase using TLC. A common starting point for benzyl alcohol derivatives is a mixture of hexanes and ethyl acetate.[1][2]
-
Aim for a system that provides a retention factor (Rf) of approximately 0.2-0.4 for the this compound.[3][4] This Rf value typically ensures that the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes for elution.
2. Column Preparation:
-
Select a column with appropriate dimensions for the amount of crude material.
-
Prepare a slurry of silica gel (200-300 mesh is common) in the chosen non-polar solvent (e.g., hexanes).[5]
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles or channels form. This is crucial for preventing uneven solvent flow and poor separation.[6][7] A layer of sand can be added to the top to protect the silica bed surface.[8]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.[8]
-
Dry Loading: If the sample has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to yield a free-flowing powder, which is then carefully added to the top of the packed column.[4][8]
4. Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, collecting fractions in test tubes or vials.[9]
-
Maintain a constant flow rate. A rate where the solvent level drops about 2 inches per minute is often recommended for flash chromatography.[7]
5. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.[2][9]
Troubleshooting Guide
Problem: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions.
-
Probable Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica gel used. The stationary phase becomes saturated, and its ability to effectively separate components is diminished.
-
Solution: As a general rule, use a silica gel-to-crude sample weight ratio of at least 30:1 for simple separations, and up to 100:1 or more for difficult ones.[7] If tailing occurs, reduce the sample load on the next attempt.
-
-
Probable Cause 2: Sample Insolubility or High Polarity. The compound may not be fully soluble in the mobile phase as it travels down the column, causing it to streak. Alternatively, the compound may be too polar for the chosen solvent system, leading to strong interactions with the silica.
-
Probable Cause 3: Acidic Silica Interaction. Silica gel is inherently acidic and can strongly interact with polar functional groups like the hydroxyl group in your benzyl alcohol, causing tailing.
-
Solution: Deactivate the silica gel by running a flush of your eluent containing 1-3% triethylamine before loading the sample.[4] This neutralizes the acidic sites on the silica surface, reducing unwanted strong interactions.
-
Problem: The desired product is not eluting from the column, or is taking an impractically long time.
-
Probable Cause 1: Insufficient Solvent Polarity. The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Probable Cause 2: Compound Decomposition. Benzyl alcohols can be sensitive to the acidic nature of silica gel and may decompose on the column.[10]
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, use a deactivated silica gel (see above) or consider an alternative stationary phase like alumina.[10]
-
Problem: All components of the mixture eluted together in the first few fractions.
-
Probable Cause: Excessive Solvent Polarity. The mobile phase is too polar, causing all compounds, including your target molecule, to have a very low affinity for the stationary phase and elute rapidly with the solvent front.[10]
-
Solution: Your TLC analysis likely indicated an Rf value close to 1.0. Reformulate your solvent system using a much lower percentage of the polar component. For example, if 50% ethyl acetate in hexanes was too polar, try 10% or 5%.
-
Problem: I can't achieve separation between my product and an impurity, even though they have different Rf values on TLC.
-
Probable Cause 1: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction with the stationary phase, destroying the separation.[6]
-
Probable Cause 2: Misleading TLC. A TLC plate is an open system, while a column is a closed one. Sometimes, what appears as a good separation on TLC does not translate perfectly to a column.
-
Solution: Try a completely different solvent system. For example, if hexanes/ethyl acetate is not working, consider a system like dichloromethane/methanol or toluene/ethyl acetate. Different solvents can alter the specific interactions between your compounds and the silica gel, potentially improving separation.[3]
-
Frequently Asked Questions (FAQs)
Q1: How much silica gel should I use for my purification? A: The amount of silica required depends on the quantity of your crude sample and the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the nearest impurity).[7]
| Separation Difficulty | ΔRf on TLC | Recommended Silica:Sample Ratio (w/w) |
| Easy | > 0.2 | 20:1 to 40:1 |
| Medium | 0.1 - 0.2 | 40:1 to 100:1 |
| Difficult | < 0.1 | > 100:1 |
Q2: What are the key properties of this compound to consider for chromatography? A: this compound (MW: 160.57 g/mol ) is a polar molecule due to the hydroxyl (-OH) group. The presence of halogen atoms (Cl and F) also influences its polarity and interaction with the silica gel stationary phase.[11] Its polarity dictates that a non-polar/polar solvent mixture, such as hexanes/ethyl acetate, is appropriate for elution from a normal-phase silica column.
Q3: What is the difference between isocratic and gradient elution, and which should I use? A:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification. This method is simple and effective for separating compounds with significantly different Rf values.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This technique is highly effective for separating complex mixtures containing compounds with a wide range of polarities and can help elute strongly-adsorbed, highly polar compounds in a reasonable time.[4][6] For purifying this compound from a reaction that may have both non-polar byproducts and highly polar starting materials, a gradient elution can be very efficient.
Q4: My purified product still shows minor impurities by NMR. What can I do? A: If a single column pass is insufficient, a second purification may be necessary. Before running a second column, consider changing the solvent system to alter the selectivity of the separation. If the impurity is very close to your product, you may need to use a larger column with a higher silica-to-sample ratio to improve resolution.[7] Alternatively, recrystallization could be a viable next step if the product is a solid and a suitable solvent can be found.
References
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. chromtech.com [chromtech.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-chloro-3-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore potential side reactions and provide troubleshooting solutions in a practical question-and-answer format to assist you in your experimental work.
I. Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound can be approached through various synthetic routes, most commonly via the reduction of a corresponding carbonyl compound. Each method, however, is susceptible to specific side reactions that can impact yield and purity.
Route 1: Reduction of 4-Chloro-3-fluorobenzaldehyde
This is a frequently employed method due to the commercial availability of the starting aldehyde. The primary reaction involves the reduction of the aldehyde functional group to a primary alcohol.
Q1: I am observing the formation of a significant amount of a dimeric ether byproduct during the reduction of 4-chloro-3-fluorobenzaldehyde. What is causing this and how can I prevent it?
A1: The formation of a dibenzyl ether, bis(4-chloro-3-fluorobenzyl) ether, is a common side reaction, particularly under acidic conditions or at elevated temperatures.
-
Causality: The benzyl alcohol product can undergo acid-catalyzed dehydration. The resulting benzylic carbocation is then attacked by another molecule of the benzyl alcohol, leading to the ether. The presence of residual acid from work-up or acidic impurities in the solvent can promote this reaction.[1]
-
Troubleshooting Protocol:
-
Neutral Work-up: Ensure the reaction is thoroughly quenched and neutralized before extraction. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Temperature Control: Maintain a low temperature throughout the reaction and work-up. Avoid excessive heating during solvent removal.
-
Prompt Purification: Purify the crude alcohol as soon as possible after synthesis to prevent decomposition and side product formation upon storage.
-
Q2: My reaction is incomplete, and I am isolating a mixture of the starting aldehyde and the desired alcohol. How can I drive the reaction to completion?
A2: Incomplete reduction can stem from several factors related to the reducing agent or reaction conditions.
-
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) may be inadequate to fully reduce the aldehyde.
-
Deactivated Reducing Agent: Sodium borohydride can decompose in the presence of moisture or acidic impurities.
-
Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.
-
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.
-
Reagent Quality: Use freshly opened or properly stored sodium borohydride.
-
Solvent Purity: Ensure the solvent (e.g., methanol, ethanol) is anhydrous.
-
Temperature Adjustment: While maintaining a cool temperature is important to prevent side reactions, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Route 2: Reduction of 4-Chloro-3-fluorobenzoic Acid or its Esters
Another common synthetic pathway involves the reduction of 4-chloro-3-fluorobenzoic acid or its corresponding esters using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Q3: After reduction of 4-chloro-3-fluorobenzoic acid with LiAlH₄, my yield is lower than expected, and I have a complex mixture of products. What are the likely side reactions?
A3: The high reactivity of LiAlH₄ can lead to several side reactions if not handled correctly.
-
Causality:
-
Over-reduction: While not an issue for the primary alcohol, any ester intermediates could potentially be over-reduced.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols. Using an appropriate anhydrous ether solvent (e.g., THF, diethyl ether) is crucial.[3]
-
Hydrolysis of Halogen Substituents: Under harsh conditions, nucleophilic substitution of the chloro or fluoro groups can occur, although this is less common.
-
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Reagent Addition: Add the LiAlH₄ portion-wise to a cooled solution of the carboxylic acid to manage the exothermic reaction.[3]
-
Careful Quenching: The reaction should be quenched at a low temperature by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts, which can then be filtered off.
-
Visualizing the Main Reaction and a Key Side Reaction
The following diagram illustrates the desired reduction of the aldehyde and the competing formation of the dibenzyl ether.
Caption: Main reduction pathway and a common ether formation side reaction.
II. Frequently Asked Questions (FAQs)
Q4: Can I use a Grignard reaction to synthesize a substituted this compound? What are the potential pitfalls?
A4: Yes, a Grignard reaction with 4-chloro-3-fluorobenzaldehyde can be used to introduce an alkyl or aryl group, forming a secondary alcohol.[4][5] However, several side reactions are common:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a homo-coupled byproduct. This is minimized by the slow addition of the halide during the Grignard reagent formation.[4]
-
Reaction with Water: Grignard reagents are highly basic and react readily with any trace of water, which will quench the reagent and reduce the yield.[6] All glassware and solvents must be rigorously dried.[7]
-
Enolization of the Aldehyde: If the Grignard reagent is particularly bulky or the aldehyde has acidic alpha-protons (not the case for benzaldehyde), enolization can compete with nucleophilic addition.
Q5: How can I effectively purify this compound from the common side products?
A5: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
| Purification Method | Application |
| Column Chromatography | The most common and effective method for separating the desired alcohol from both starting material and byproducts on a lab scale. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. |
| Recrystallization | If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., toluene, xylene, or ethanol/water) can be a highly effective purification method for removing minor impurities.[8] |
| Distillation | For larger scale preparations, vacuum distillation can be employed, provided the alcohol is thermally stable at the required temperatures. |
Q6: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A6: Yes, several safety considerations are important:
-
4-Chloro-3-fluorobenzaldehyde: Can be an irritant to the skin, eyes, and respiratory system.[9]
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Handle away from acidic solutions.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, potentially causing fires. Must be handled under a dry, inert atmosphere.
-
Grignard Reagents: Pyrophoric and react violently with water.[5]
-
Solvents: Diethyl ether and THF are highly flammable. Always work in a well-ventilated fume hood and take precautions against static discharge.
III. References
-
BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Ma, D., et al. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromo-benzyl alcohol. Retrieved from --INVALID-LINK--
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101182285A - The manufacture method of p-chlorobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2016). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). 4-CHLOROBENZALDEHYDE. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 403-17-8|4-Chloro-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 161446-90-8|3-Chloro-4-fluorobenzyl Alcohol. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 9. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimization of 4-Chloro-3-fluorobenzyl Alcohol Oxidation Reactions
<Step>
Welcome to the technical support center for the optimization of 4-chloro-3-fluorobenzyl alcohol oxidation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments.
The oxidation of this compound to its corresponding aldehyde, 4-chloro-3-fluorobenzaldehyde, is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The unique electronic properties imparted by the chlorine and fluorine substituents on the aromatic ring can influence the reactivity of the benzylic alcohol, making the optimization of its oxidation a nuanced task.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during the oxidation of this compound.
Issue 1: Incomplete or Sluggish Reaction
Q1: My oxidation of this compound is not going to completion, or is proceeding very slowly. What are the likely causes and how can I resolve this?
A1: Incomplete or slow reactions are a common hurdle. The root cause often lies in the choice of oxidant, reaction conditions, or the purity of your starting materials. Let's break down the potential factors:
-
Inadequate Oxidizing Agent: The electron-withdrawing nature of the chlorine and fluorine atoms can deactivate the benzyl alcohol, making it less susceptible to oxidation compared to unsubstituted benzyl alcohol. A mild oxidant may not be potent enough for an efficient conversion.
-
Troubleshooting:
-
Consider a stronger oxidant: If you are using a mild oxidant like manganese dioxide (MnO₂) and observing low conversion, switching to a more robust system like a Swern oxidation or Dess-Martin periodinane (DMP) is advisable.[3][4][5][6] Pyridinium chlorochromate (PCC) is also a reliable option, though it involves handling toxic chromium reagents.[7][8]
-
Check oxidant quality: Oxidizing agents can degrade over time. DMP, for instance, is moisture-sensitive.[9] Ensure you are using a fresh or properly stored batch of your chosen oxidant.
-
-
-
Suboptimal Reaction Temperature: Many oxidation reactions are temperature-sensitive.
-
Troubleshooting:
-
Swern Oxidation: This reaction is typically performed at very low temperatures (-78 °C) during the activation of DMSO and addition of the alcohol.[3][10] Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the activated species.
-
Other Oxidations: For reactions run at or above room temperature, ensure your heating apparatus is calibrated and maintaining the target temperature consistently.
-
-
-
Catalyst Deactivation (for catalytic oxidations): If you are employing a catalytic system, such as those based on TEMPO or precious metals, the catalyst can become deactivated.
-
Troubleshooting:
-
TEMPO-mediated oxidations: Ensure the co-oxidant (e.g., sodium hypochlorite) is fresh and used in the correct stoichiometry.[11][12][13] The pH of the reaction medium can also be critical.
-
Metal-catalyzed oxidations: The support material and presence of promoters can significantly impact activity.[14][15][16] Over-oxidation of the metal surface can also lead to deactivation.[17]
-
-
Issue 2: Over-oxidation to Carboxylic Acid
Q2: I am observing the formation of 4-chloro-3-fluorobenzoic acid as a significant byproduct. How can I prevent this over-oxidation?
A2: The formation of the corresponding carboxylic acid is a common side reaction, especially with stronger oxidizing agents or when water is present in the reaction mixture.
-
Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.
-
Recommended Oxidants for Aldehyde Synthesis:
-
Swern Oxidation: This method is well-known for its ability to stop at the aldehyde stage.[3][18]
-
Dess-Martin Periodinane (DMP): DMP is also highly selective for the formation of aldehydes from primary alcohols under mild conditions.[5][6]
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this transformation and generally avoids over-oxidation.[8]
-
-
Oxidants to Use with Caution: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[15]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can facilitate the hydration of the initially formed aldehyde to a gem-diol, which can then be further oxidized to the carboxylic acid. It is crucial to use anhydrous solvents and reagents, especially for methods like Swern or PCC oxidations.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of over-oxidation. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
-
Issue 3: Formation of Side Products and Purification Challenges
Q3: I am observing several unexpected spots on my TLC plate, and purification of the desired aldehyde is difficult. What are these side products and how can I minimize their formation?
A3: The formation of various side products can complicate your reaction workup and purification. Understanding their origin is key to mitigating their formation.
-
Potential Side Products and Their Origins:
-
Benzyl Ether Formation: Under certain conditions, especially with acid-sensitive reagents, self-condensation of the starting alcohol to form a benzyl ether can occur.
-
Formation of Esters: If the reaction is not carefully controlled, the product aldehyde can react with the starting alcohol to form a hemiacetal, which can then be oxidized to an ester (benzyl benzoate derivative).[17]
-
Halogenation: Some oxidation systems that use halide-based reagents or co-oxidants have the potential for undesired side-chain or aromatic ring halogenation.
-
Byproducts from the Oxidant: Many oxidation reagents generate stoichiometric byproducts that need to be removed during workup. For example, Swern oxidation produces dimethyl sulfide, which has a notoriously unpleasant odor.[4] DMP oxidation produces iodinane byproducts.
-
-
Strategies for Minimizing Side Products and Simplifying Purification:
-
Careful Reagent Addition: For multi-step, one-pot procedures like the Swern oxidation, the order and rate of addition of reagents are critical.[10]
-
pH Control: Buffering the reaction mixture can be important, especially for DMP oxidations where acetic acid is a byproduct.[6]
-
Workup Procedure:
-
Quenching: Use an appropriate quenching agent to destroy any excess oxidant. For DMP, a saturated solution of sodium thiosulfate is commonly used.[9]
-
Washing: Aqueous washes can remove water-soluble byproducts. For instance, in a Swern oxidation workup, dilute acid washes can help remove triethylamine hydrochloride.
-
Purification: Column chromatography on silica gel is a standard method for purifying the final product.[19] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the product and impurities.
-
-
Experimental Protocols
Below are detailed, step-by-step methodologies for common and effective oxidation reactions for this compound.
Protocol 1: Swern Oxidation
This protocol is known for its mild conditions and high selectivity for aldehydes.[3][18]
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Activation of DMSO:
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via a syringe, keeping the internal temperature below -65 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
-
Alcohol Addition:
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
-
Base Addition and Quenching:
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is advantageous due to its operational simplicity and use of a non-toxic reagent.[5][6][9]
-
Reaction Setup:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
If the starting material is acid-sensitive, add 1-2 equivalents of pyridine or sodium bicarbonate.[6]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for different oxidation methods.
| Oxidizing System | Equivalents of Oxidant | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| Swern Oxidation | Oxalyl Chloride (1.5), DMSO (2.2) | DCM | -78 to RT | 1-2 | 85-95 | Requires anhydrous conditions and careful temperature control. Malodorous byproduct (DMS) is generated.[4] |
| Dess-Martin Periodinane | 1.2 | DCM | Room Temp. | 1-3 | 90-98 | Moisture sensitive reagent.[9] Can be buffered for acid-sensitive substrates.[6] |
| PCC | 1.5 | DCM | Room Temp. | 2-4 | 80-90 | Toxic chromium reagent requires careful handling and disposal.[7] |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl (1.1) | DCM/H₂O | 0 to RT | 0.5-2 | 80-95 | Biphasic reaction.[12] Risk of over-oxidation if not controlled.[13] |
Visualizations
General Oxidation Workflow
Caption: A generalized workflow for the oxidation of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common oxidation issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Stability of 4-Chloro-3-fluorobenzyl alcohol under reaction conditions
An in-depth guide to the stability and reactivity of 4-Chloro-3-fluorobenzyl alcohol, designed for chemistry professionals.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS No. 162744-52-1). As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of this reagent's stability and reactivity, enabling you to anticipate challenges, troubleshoot experiments, and optimize your synthetic routes. This guide is structured in a question-and-answer format to directly address the practical concerns you may encounter in the lab.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Q1: What are the basic physical properties and recommended storage conditions for this compound?
This compound is typically a solid at room temperature.[1] For optimal stability and to prevent degradation, it should be stored in a cool, dry place away from incompatible materials.[2] Always keep the container tightly sealed to prevent moisture absorption and potential atmospheric oxidation.[2][3]
Key Physical Properties:
Q2: How do the chloro and fluoro substituents affect the overall stability of the molecule?
The presence of two electron-withdrawing halogens (chlorine and fluorine) on the aromatic ring has a significant stabilizing effect.[5][6] These groups decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted benzyl alcohol. This enhanced stability makes the compound a robust intermediate in multi-step syntheses.[6]
Section 2: Reactivity and Stability Under Specific Conditions
Q3: Is this compound stable to strongly acidic conditions?
Caution is advised. While the aromatic ring is deactivated, the benzylic alcohol functional group is reactive towards strong acids. In the presence of strong protic acids (e.g., H₂SO₄, HBr, HI), the hydroxyl group can be protonated to form an oxonium ion, which is an excellent leaving group (water).[7][8] This leads to the formation of a secondary benzylic carbocation. This intermediate can then undergo several pathways:
-
Substitution: Reaction with a nucleophile present in the medium (e.g., a halide ion) to form a benzyl halide.[7]
-
Elimination/Dehydration: Loss of a proton from an adjacent carbon, although this is not possible for a benzyl alcohol.
-
Polymerization: The carbocation can react with another molecule of the alcohol, leading to undesired polymeric byproducts.
Therefore, while stable to mild acidic workups, prolonged exposure to strong, hot acids should be avoided unless a specific transformation of the alcohol group is intended.
Q4: What happens to this compound under basic conditions?
The molecule is generally stable under basic conditions. The primary reaction is the deprotonation of the acidic hydroxyl proton by a base (e.g., NaH, KOH, K₂CO₃) to form the corresponding alkoxide. This alkoxide is a key nucleophilic intermediate for many useful transformations, most notably the Williamson ether synthesis.[5][9] The chloro and fluoro substituents are stable and do not undergo nucleophilic aromatic substitution under typical basic conditions used for alcohol deprotonation.
Q5: Can the hydroxyl group be easily oxidized? What are the expected products?
Yes, the primary alcohol can be oxidized. However, the electron-withdrawing nature of the ring halogens can make this oxidation slightly more challenging than for electron-rich benzyl alcohols, which can be an advantage for selectivity.[5]
-
Selective Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like Swern or Dess-Martin oxidation will selectively yield 4-Chloro-3-fluorobenzaldehyde.[10] This aldehyde is a valuable building block in pharmaceutical synthesis.[6]
-
Overoxidation to Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the alcohol directly to 4-Chloro-3-fluorobenzoic acid.
Careful selection of the oxidant is crucial to control the outcome.[11]
Q6: Is the compound stable to common reducing agents?
Yes, this compound is stable to many common reducing agents used for other functional groups. For instance, it is stable towards hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.[5] These reagents will not reduce the alcohol or the aromatic halogens. Catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions could potentially lead to dehalogenation or ring reduction, but this is not a typical concern under standard reaction protocols.
Troubleshooting Guide
This table addresses common issues encountered when using this compound in synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Williamson ether synthesis | 1. Incomplete deprotonation of the alcohol. 2. The alkyl halide is too sterically hindered or unreactive. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. 2. Use a more reactive electrophile (e.g., an alkyl iodide or triflate). 3. Gently heat the reaction mixture (e.g., to 60-80 °C in DMF or THF).[5] |
| Formation of dark, tarry byproducts | 1. Reaction run at excessively high temperatures. 2. Presence of strong, concentrated acid leading to polymerization. | 1. Maintain the recommended reaction temperature. 2. If an acid catalyst is needed, use a milder Lewis acid or dilute protic acid. Buffer the reaction if possible. |
| Incomplete oxidation to the aldehyde | 1. Insufficient oxidant. 2. Oxidant has degraded. 3. Reaction time is too short. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. 2. Use freshly opened or properly stored oxidant. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Unwanted C-OH bond cleavage | This is rare but can occur under harsh hydrogenolysis conditions (e.g., H₂, Pd/C, high pressure/temp) or with very strong Lewis acids. | Avoid harsh reductive conditions. Use milder Lewis acids where applicable. |
Experimental Protocols & Visualizations
Key Transformations Workflow
The following diagram illustrates the primary reaction pathways for this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nagwa.com [nagwa.com]
- 10. researchgate.net [researchgate.net]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Purification of 4-Chloro-3-fluorobenzyl alcohol
Welcome to the technical support guide for the purification of 4-Chloro-3-fluorobenzyl alcohol (CFBA). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining high-purity CFBA. Here, we address common issues in a practical question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a distinct "marzipan" or "bitter almond" scent. What is this impurity and how can I remove it?
A1: This characteristic odor is almost certainly due to residual 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7), the common starting material for the synthesis of CFBA via reduction.[1][2] Its presence indicates an incomplete reduction reaction. Because the aldehyde is less polar than the corresponding alcohol, it can be effectively removed using column chromatography.
Expert Insight: The polarity difference arises from the alcohol's hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor. The aldehyde's carbonyl (C=O) group is only a hydrogen bond acceptor. This makes the alcohol interact more strongly with a polar stationary phase like silica gel, leading to a later elution time.
Troubleshooting Workflow: Impurity Identification & Removal
The following diagram outlines the decision-making process for purifying crude CFBA based on initial analytical data.
Caption: Decision tree for selecting a purification method.
Q2: What is the most robust, all-purpose method for achieving >99% purity of this compound?
A2: For achieving high purity and separating a range of potential impurities, flash column chromatography on silica gel is the most reliable and versatile method. It excels at separating compounds with different polarities, such as the target alcohol, the less polar starting aldehyde, and any non-polar byproducts.[3]
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). The amount of silica should be approximately 50-100 times the weight of your crude product (50:1 to 100:1 w/w ratio).
-
Stir to create a uniform slurry and pour it into your column, allowing the solvent to drain until it reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude CFBA in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane). This will wash out very non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to 15-25% Ethyl Acetate in Hexane. The optimal percentage should be determined beforehand by thin-layer chromatography (TLC).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for its high resolving power for polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers excellent separation of benzyl alcohols from related aldehydes and ethers.[3] |
| Loading Method | Dry Loading | Prevents band broadening and improves separation efficiency, especially for larger scales. |
Q3: My product is a slightly off-white, low-melting solid. Can I purify it by recrystallization instead of chromatography?
A3: Yes, recrystallization is an excellent method for removing small amounts of impurities, especially if the product is already reasonably pure (>90-95%). The key is selecting an appropriate solvent system where the CFBA is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Given its structure (a halogenated aromatic alcohol), a mixed-solvent system is often ideal.[4]
Expert Insight: Haloaryl compounds often crystallize well from non-polar solvents like hexanes, while the alcohol functionality imparts solubility in more polar solvents.[4] A two-solvent system (one "soluble" solvent, one "anti-solvent") provides fine control over the crystallization process.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Start with a solvent pair like Toluene/Hexane or Dichloromethane/Hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q4: Is vacuum distillation a suitable purification method for this compound?
A4: Distillation under reduced pressure can be a viable method, particularly for large-scale purification or for removing non-volatile (e.g., salts, baseline polymers) or highly volatile (e.g., residual solvents) impurities. However, it is generally less effective than chromatography for separating impurities with similar boiling points, such as the corresponding aldehyde.
Causality and Caveats: Benzyl alcohols can be susceptible to dehydration or ether formation at high temperatures.[5] Applying a vacuum lowers the boiling point significantly, mitigating the risk of thermal degradation. A patent for the purification of a similar compound, 2,6-difluorobenzyl alcohol, demonstrates a successful distillation under reduced pressure following a hydrolysis step, yielding a product with >99% purity.[6]
| Method | Pros | Cons | Best For |
| Column Chromatography | High resolution; separates close-eluting spots. | Can be solvent- and time-intensive. | Achieving highest purity (>99.5%); removing multiple impurities. |
| Recrystallization | Fast; economical; removes minor impurities effectively. | Lower yield; requires initial purity >90%. | Final polishing step; removing trace colored or soluble impurities. |
| Vacuum Distillation | Excellent for large scale; removes non-volatile impurities. | Thermal stress on the molecule; poor separation of isomers. | Bulk purification; removing salts or residual high-boiling solvents. |
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Monitoring the progress of 4-Chloro-3-fluorobenzyl alcohol reactions
Technical Support Center: 4-Chloro-3-fluorobenzyl Alcohol Reactions
Welcome to the technical support center for monitoring reactions involving this compound. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide practical, field-tested solutions to ensure the success of your synthetic work. Our focus is on the causality behind experimental choices, offering a framework for robust reaction monitoring and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of before starting my reaction?
A1: Understanding the physicochemical properties of your starting material is critical for planning and monitoring. This compound is a solid at room temperature.[1] Its reactivity is primarily centered on the benzylic alcohol group, but the chloro and fluoro substituents on the aromatic ring electronically influence this reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |
| Common Reactions | Oxidation, Etherification, Esterification, Halogenation | General Knowledge |
| Safety | Causes serious eye damage (H318). Wear protective equipment. |[1] |
The electron-withdrawing nature of the chlorine and fluorine atoms can make the alcohol slightly more acidic and can influence the rates of reactions at the benzylic position compared to unsubstituted benzyl alcohol.
Q2: Which analytical techniques are most effective for monitoring the progress of reactions involving this alcohol?
A2: The choice of technique depends on the reaction type, available equipment, and the need for qualitative versus quantitative data. The most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Speed | Cost | Data Quality | Best For |
|---|---|---|---|---|
| TLC | Fast (<15 min) | Low | Qualitative | Quick checks of reactant consumption and major product formation. |
| GC-MS | Moderate (15-45 min) | High | Quantitative & Structural | Identifying and quantifying volatile components, including starting material, products, and unexpected side products.[2][3] |
| HPLC | Moderate (15-45 min) | High | Quantitative | Monitoring non-volatile compounds or thermally sensitive molecules. |
| NMR | Slow (>10 min/scan) | Very High | Quantitative & Structural | In-situ monitoring to gain detailed mechanistic and kinetic insights without altering the reaction.[4][5] |
For most routine monitoring, a combination of quick TLC checks followed by GC-MS analysis of key time points provides a comprehensive picture of the reaction's progress.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q3: My oxidation reaction (e.g., to 4-chloro-3-fluorobenzaldehyde) is sluggish or has stalled. What are the likely causes and solutions?
A3: A stalled reaction can be frustrating. The cause often lies in the reagents, catalyst, or reaction conditions.
-
Catalyst Inactivity: If using a heterogeneous catalyst like Pt/C, ensure it has been properly activated.[3] For homogeneous catalysts, verify their purity and concentration.
-
Reagent Degradation: Oxidizing agents can degrade upon storage. Use a freshly opened bottle or titrate the agent to confirm its activity.
-
Temperature: Ensure the internal reaction temperature is at the desired setpoint. Use a calibrated thermometer.
-
Inhibitors: The starting material or solvent may contain impurities (e.g., water, antioxidants) that inhibit the reaction. Consider purifying your starting materials if this is a recurring issue.
Q4: I'm seeing unexpected peaks in my GC-MS analysis. What are the common side products?
A4: The appearance of unknown peaks is a common issue. Based on the chemistry of benzyl alcohols, several side products are possible.
-
Over-oxidation: In an oxidation reaction, the primary product (aldehyde) can be further oxidized to the corresponding carboxylic acid (4-chloro-3-fluorobenzoic acid). This is common with strong oxidizing agents or prolonged reaction times.[3][6]
-
Dibenzyl Ether Formation: Under acidic conditions, two molecules of the benzyl alcohol can dehydrate to form the corresponding dibenzyl ether.[7] If your reaction generates acid as a byproduct, this peak may appear.
-
Cannizzaro Reaction Products: If your target is the aldehyde and the reaction is run under strong basic conditions, the aldehyde can undergo a Cannizzaro reaction, disproportionating back into the starting alcohol and the carboxylic acid.[6]
-
Unreacted Starting Material: The most obvious "extra peak" is often unreacted this compound.
-
Solvent Impurities: Always run a blank injection of your solvent to rule out contaminants.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This SOP provides a rapid, qualitative assessment of your reaction.
-
Objective: To quickly determine the presence or absence of the starting material.
-
Materials: TLC plate (silica gel 60 F₂₅₄), developing chamber, mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - optimize for your reaction), UV lamp (254 nm), capillary spotters.
-
Procedure:
-
Prepare a dilute solution of your starting material ("spotting standard") in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary spotter, apply a small spot of the spotting standard on the TLC plate's baseline. This is your reference ("S").
-
Carefully withdraw a small aliquot from your reaction mixture using a capillary. Quench immediately in a vial containing a small amount of solvent if necessary.
-
Spot the quenched reaction mixture ("R") on the baseline next to the standard spot.
-
Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the spot in the "R" lane that corresponds to your "S" spot indicates consumption of the starting material.
-
SOP 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This SOP is for precise quantification and identification of reaction components.
-
Objective: To quantify the conversion of starting material and identify products and byproducts.
-
Instrumentation & Conditions (Example):
-
GC System: Agilent 7890 or equivalent with FID or MS detector.[2]
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injector Temp: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector Temp: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Procedure:
-
Sample Preparation: Prepare a calibration curve using standards of this compound at known concentrations.
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like methanol or ethyl acetate in a GC vial.[2] An internal standard can be added for enhanced precision.
-
Vortex the vial thoroughly.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the peak for this compound based on its retention time and mass spectrum from your standard run.
-
Identify product peaks by comparing their mass spectra with library data or known standards.
-
Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at time zero, using the calibration curve or internal standard for quantification.
-
-
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Chloro-3-fluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 4-Chloro-3-fluorobenzyl alcohol (C₇H₆ClFO), a halogenated aromatic alcohol with significance as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document moves beyond a simple listing of techniques to offer a comparative analysis grounded in practical application and scientific integrity, empowering you to make informed decisions for your analytical workflows.
Introduction to this compound
This compound is a solid organic compound with a molecular weight of 160.57 g/mol . Its structure, featuring a benzyl alcohol core substituted with both a chlorine and a fluorine atom on the aromatic ring, presents unique analytical challenges and considerations. The presence of these halogens influences its chromatographic behavior, spectroscopic properties, and potential impurity profile. Accurate characterization is crucial for ensuring its identity, purity, and consistency in downstream applications.
Core Analytical Techniques for Characterization
A multi-faceted analytical approach is essential for the robust characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to elucidate its structure, quantify its purity, and identify any potential impurities. The primary methods employed are:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
The selection of the most appropriate technique, or combination thereof, depends on the specific analytical goal, whether it be routine quality control, impurity profiling, or detailed structural elucidation.
Chromatographic Methods: A Comparative Overview
Chromatography is the cornerstone for assessing the purity of this compound and quantifying any related substances. Both HPLC and GC offer distinct advantages and are suited for different aspects of its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is typically the most effective.
Why Reversed-Phase? In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). As this compound is a moderately polar molecule, it will have a good affinity for both the stationary and mobile phases, allowing for excellent separation from both more polar and less polar impurities.
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (or methanol). A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 220 nm or 275 nm, where the benzene ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its volatility, this compound can be readily analyzed by GC, often coupled with a mass spectrometer for definitive identification.
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Causality in Method Selection: The choice of a nonpolar or mid-polar capillary column is critical. A nonpolar column, such as one with a polydimethylsiloxane stationary phase, will separate compounds primarily based on their boiling points. A mid-polar column, with a phenyl-substituted stationary phase, can provide additional selectivity based on aromatic interactions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system equipped with a mass spectrometer (MS) detector.
-
Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Typical Column | C18 or other reversed-phase columns. | Nonpolar or mid-polar capillary columns. |
| Detection | UV, PDA, MS. | FID, MS. |
| Advantages | High resolution, versatile, non-destructive. | High sensitivity, excellent for volatile impurities, definitive identification with MS. |
| Considerations | Requires solvent disposal, potential for peak tailing with basic compounds. | Sample must be volatile and thermally stable, potential for degradation of sensitive compounds in the hot injector. |
Logical Workflow for Chromatographic Analysis
Caption: Workflow for HPLC and GC-MS analysis.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing a unique fingerprint of the molecule's structure.
Self-Validating System: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum should be consistent with the number and types of carbons observed in the ¹³C NMR spectrum and the fluorine environment seen in the ¹⁹F NMR spectrum.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Spectral Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.7 | s | - | -CH₂OH |
| ~7.1-7.5 | m | - | Aromatic protons | |
| ~5.0-5.5 | br s | - | -OH | |
| ¹³C | ~64 | - | - | -CH₂OH |
| ~115-145 | - | - | Aromatic carbons | |
| ¹⁹F | ~ -110 to -130 | s | - | Ar-F |
Note: These are predicted values based on the analysis of similar compounds. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies. These absorption frequencies are characteristic of the functional groups present.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a liquid cell.
-
-
Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Alcohol |
| 1100-1000 | C-F stretch | Aryl fluoride |
| 800-600 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. When coupled with GC, it allows for the separation and identification of components in a mixture.
Principle: MS ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ions.
Fragmentation as a Validating Tool: The fragmentation pattern of this compound is predictable. The molecular ion peak should be observed at m/z 160. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways include the loss of a hydroxyl radical (-OH), water (-H₂O), and the benzylic cleavage to form a substituted tropylium ion.
Logical Flow for Spectroscopic Characterization
Caption: Workflow for spectroscopic characterization.
Conclusion: An Integrated Approach for Complete Confidence
The comprehensive characterization of this compound necessitates an integrated analytical strategy. While each technique provides valuable information, their combined power offers a self-validating system that ensures the highest level of confidence in the material's identity, purity, and quality.
-
For routine quality control , a validated HPLC-UV method is often sufficient for purity assessment and quantification.
-
For impurity profiling and identification of unknown substances , the combination of HPLC with mass spectrometry (LC-MS) or GC-MS is indispensable.
-
For initial structural confirmation and definitive identification , a full suite of spectroscopic data (NMR, FTIR, and MS) is the gold standard.
By understanding the principles, experimental considerations, and comparative advantages of these analytical methods, researchers and drug development professionals can design and implement robust characterization protocols for this compound, ensuring the integrity of their scientific endeavors.
References
A Senior Application Scientist's Guide to the 1H NMR Analysis of 4-Chloro-3-fluorobenzyl alcohol: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is paramount. This guide provides an in-depth analysis of 4-Chloro-3-fluorobenzyl alcohol, focusing on its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected ¹H NMR spectrum, drawing on established principles and comparative data from structurally analogous compounds. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from other common analytical techniques, namely Mass Spectrometry and Infrared (IR) Spectroscopy, to provide a holistic understanding of its structural characterization.
The Crucial Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "map" of the hydrogen atoms within a molecule. This information is critical for confirming the identity and purity of a compound. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the connectivity of atoms. The number of peaks in a signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides further information about the spatial relationship between coupled protons.
Predicted ¹H NMR Analysis of this compound
The structure of this compound is as follows:
Caption: Molecular structure of this compound.
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The benzylic protons and the hydroxyl proton will also give rise to their own signals.
Predicted Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H-2 | ~7.35 | Doublet of doublets (dd) | JH2-H6 ≈ 2 Hz (meta), JH2-F ≈ 8-10 Hz (ortho) | Deshielded by the adjacent fluorine atom. Shows meta coupling to H-6 and a larger ortho coupling to the fluorine atom. |
| H-5 | ~7.28 | Doublet (d) | JH5-H6 ≈ 8 Hz (ortho) | Influenced by the para-chloro and meta-fluoro substituents. Shows ortho coupling to H-6. |
| H-6 | ~7.15 | Triplet of doublets (td) or multiplet (m) | JH6-H5 ≈ 8 Hz (ortho), JH6-H2 ≈ 2 Hz (meta), JH6-F ≈ 5-7 Hz (meta) | The most upfield aromatic proton due to the electronic effects of the substituents. Shows ortho, meta, and meta H-F coupling. |
| -CH₂- | ~4.65 | Singlet (or doublet if coupled to OH) | - | Typical chemical shift for benzylic protons. May appear as a singlet or a doublet depending on the solvent and concentration, which affects the exchange rate of the hydroxyl proton. |
| -OH | Variable (e.g., ~2.0-4.0) | Broad singlet (or triplet if coupled to CH₂) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. The peak is often broad due to proton exchange. |
Rationale for Predictions:
The predictions are based on the following principles and comparative data:
-
Substituent Effects: Both chlorine and fluorine are electron-withdrawing groups, which generally deshield aromatic protons, shifting them downfield compared to benzene (δ 7.34 ppm). However, they also have electron-donating resonance effects that can influence the electron density at different positions on the ring.[1]
-
Fluorine Coupling: The fluorine atom will cause splitting of the signals of nearby protons. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei (Jortho > Jmeta > Jpara).[2][3]
-
Comparative Data:
-
4-Fluorobenzyl alcohol: The aromatic protons appear as two multiplets around δ 7.30 and 7.03 ppm. The benzylic protons are at δ 4.63 ppm.[4]
-
3-Fluorobenzyl alcohol: The aromatic protons are observed in the range of δ 6.92-7.35 ppm, and the benzylic protons are at δ 4.52 ppm.[5]
-
4-Chlorobenzyl alcohol: The aromatic protons appear as a multiplet around δ 7.28-7.34 ppm, with the benzylic protons at δ 4.67 ppm.[6]
-
The presence of both a chloro and a fluoro group in this compound will result in a more complex spectrum than any of these single-substituted analogs. The predicted values represent a synthesis of these effects.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
Caption: Workflow for ¹H NMR analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations | Relevance to this compound |
| ¹H NMR Spectroscopy | Detailed information on the number, connectivity, and electronic environment of hydrogen atoms. | Non-destructive, provides detailed structural information. | Requires a relatively pure sample, can be complex for large molecules. | Provides definitive evidence for the arrangement of protons on the aromatic ring and the presence of the benzyl alcohol moiety. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requires a very small amount of sample. | Does not provide detailed connectivity information. | Confirms the molecular formula (C₇H₆ClFO) and provides characteristic fragmentation patterns, such as the loss of the hydroxyl group or the benzyl cation.[7] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information about the overall molecular structure. | Confirms the presence of the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹) and the aromatic C-H and C=C bonds.[1][8] |
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"¹H NMR" -> "Detailed Structure" [style=dashed, color="#4285F4"]; "Mass Spectrometry" -> "Molecular Formula" [style=dashed, color="#EA4335"]; "IR Spectroscopy" -> "Functional Group ID" [style=dashed, color="#FBBC05"]; }
Caption: Complementary analytical techniques for structural elucidation.
Conclusion
The ¹H NMR analysis of this compound, while predicted in this guide, provides a clear example of how this powerful technique can be used to elucidate complex molecular structures. By understanding the influence of substituents on chemical shifts and coupling constants, and by comparing with data from analogous compounds, a detailed and reliable spectral interpretation can be achieved. When combined with data from complementary techniques such as Mass Spectrometry and IR Spectroscopy, a high degree of confidence in the structural assignment can be attained. This multi-faceted analytical approach is indispensable for researchers in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-Fluorobenzyl alcohol(456-47-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chlorobenzyl alcohol [webbook.nist.gov]
Mass spectrometry of 4-Chloro-3-fluorobenzyl alcohol
An In-Depth Comparative Guide to the Mass Spectrometry of 4-Chloro-3-fluorobenzyl alcohol
This guide provides a comprehensive analysis of mass spectrometry techniques for the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, it moves beyond procedural outlines to explore the rationale behind methodological choices. We will compare common ionization and analysis techniques, providing field-proven insights and supporting experimental frameworks to ensure robust and reliable structural elucidation.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic compound relevant in synthetic chemistry and as a potential intermediate or impurity in pharmaceutical manufacturing. Its precise identification and characterization are critical for quality control and regulatory compliance. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, but the choice of technique profoundly impacts the quality and nature of the data obtained. This guide compares two primary workflows, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), to provide a clear framework for selecting the optimal analytical strategy.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClFO | PubChem[1] |
| Monoisotopic Mass | 160.00912 Da | PubChem[1] |
| Structure | (4-chloro-3-fluorophenyl)methanol | PubChem[1] |
Ionization Techniques: A Comparative Analysis
The ionization method is the most critical determinant of the information a mass spectrometry experiment will yield. For a molecule like this compound, the choice is primarily between the high-energy, fragment-intensive Electron Ionization and the gentle, structure-preserving Electrospray Ionization.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Typically coupled with Gas Chromatography (GC), EI is a high-energy process where a 70 eV electron beam bombards the analyte molecule.[2] This high energy input not only ionizes the molecule but also induces extensive and reproducible fragmentation.
Mechanism & Expected Outcome: The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[3][4] For aromatic alcohols, the molecular ion peak (M⁺•) is often visible due to the stability of the aromatic ring.[4] However, for many alcohols, this peak can be weak or entirely absent.[5]
Key fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of water).[6][7] For halogenated compounds, the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a distinct M⁺• and [M+2]⁺• pattern, which is invaluable for confirming the presence of chlorine in the molecule and its fragments.[4][5]
Predicted EI Fragmentation Pathway for this compound:
The molecular ion will appear at m/z 160 (for ³⁵Cl) and 162 (for ³⁷Cl). Key fragmentation events are predicted to be:
-
Loss of Hydrogen (M-1): Formation of a stable oxonium ion at m/z 159/161.
-
Loss of Hydroxyl Radical (M-17): Leads to the formation of the 4-chloro-3-fluorobenzyl cation at m/z 143/145.
-
Loss of Water (M-18): A common pathway for alcohols, though less pronounced in EI than the loss of a hydroxyl radical.[6]
-
Loss of Chlorine (M-35): Cleavage of the C-Cl bond results in a fragment at m/z 125.
-
Tropylium Ion Formation: Aromatic alcohols are known to form a tropylium ion (m/z 91) or related structures. For this compound, subsequent losses from the benzyl cation could lead to characteristic aromatic fragments.
References
A Comparative Guide to 4-Chloro-3-fluorobenzyl Alcohol and Its Isomers for Specialized Synthesis
Introduction: The Strategic Role of Substituted Benzyl Alcohols in Modern Chemistry
Benzyl alcohols are fundamental building blocks in organic synthesis, prized for their versatility in forming aldehydes, esters, ethers, and benzyl-protected functional groups. The strategic placement of substituents on the aromatic ring, however, transforms this simple scaffold into a highly specialized tool for researchers in medicinal chemistry and materials science. Halogenation, in particular, offers a powerful method to modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.
This guide provides an in-depth comparison of 4-Chloro-3-fluorobenzyl alcohol with other key substituted benzyl alcohol isomers. We will explore how the specific arrangement of chloro and fluoro groups influences the molecule's properties and reactivity. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective, data-supported insights needed to select the optimal building block for their specific synthetic challenges.
Comparative Physicochemical Properties: The Subtle Impact of Isomeric Variation
The position of halogen substituents on the benzyl ring directly influences key physicochemical parameters that govern solubility, membrane permeability, and reaction kinetics. The following table summarizes these properties for this compound and its related isomers.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | XlogP (Predicted)[1] |
| This compound | 160.57 | Solid (N/A) | N/A | ~13.8 | 1.8 | |
| 3-Chloro-4-fluorobenzyl alcohol | 160.57 | N/A | N/A | ~13.7 | 1.8 | |
| 4-Chlorobenzyl alcohol | 142.58 | 70-73 | 234 | ~15.4 | 1.9 | |
| 3-Fluorobenzyl alcohol | 126.13 | Liquid | 104-105 (at 22 mmHg) | ~14.0 | 1.1 | |
| 4-Fluorobenzyl alcohol | 126.13 | 22-23[2] | 204-206[3] | ~14.3[3] | 1.1 |
Expert Insights:
-
Acidity (pKa): The acidity of the benzylic alcohol is dictated by the electronic effects of the ring substituents. Both chlorine and fluorine are electron-withdrawing via the inductive effect, which stabilizes the corresponding benzyloxy anion and thus lowers the pKa (increases acidity) compared to unsubstituted benzyl alcohol (pKa ~15.4). The meta-fluoro substituent in this compound exerts a stronger inductive effect on the benzylic carbon compared to the para-fluoro in the 3-chloro-4-fluoro isomer, likely resulting in a slightly lower pKa for the former.
-
Lipophilicity (XlogP): The introduction of halogens generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross biological membranes. The predicted XlogP values for the di-substituted isomers are significantly higher than for the mono-substituted fluoro-analogs, a critical consideration in drug design for tuning solubility and permeability.
Reactivity Profile: Electronic Effects on Synthetic Transformations
The reactivity of the benzylic alcohol is profoundly influenced by the electron-withdrawing nature of the halogen substituents. These effects govern the rates of key reactions such as oxidation and nucleophilic substitution.
The primary electronic influences at play are the inductive effect (-I) and the resonance effect (+R) . For halogens, the inductive effect (electron withdrawal from the ring through the sigma bond) is dominant. The resonance effect (electron donation to the ring via lone pairs) is weaker and most pronounced from the ortho and para positions.
Comparative Reactivity in Oxidation:
The oxidation of a benzyl alcohol to its corresponding aldehyde is a foundational synthetic transformation. The reaction rate is highly sensitive to the electronic nature of the aromatic ring.
-
Mechanism: Most common oxidation mechanisms, for example using chromate-based reagents, involve a rate-determining step where a hydride ion is transferred from the benzylic carbon to the oxidant. This step is facilitated by electron-withdrawing groups that can stabilize the partial positive charge that develops on the benzylic carbon in the transition state.
-
Reactivity Order: Studies on the oxidation of substituted benzyl alcohols consistently show that electron-withdrawing groups increase the reaction rate.[4] The order of reactivity generally follows the electron-withdrawing strength of the substituents. Therefore, we can predict the following reactivity order for oxidation:
This compound > 3-Chloro-4-fluorobenzyl alcohol > 4-Chlorobenzyl alcohol > Benzyl alcohol
The combined inductive effect of two halogens makes the di-substituted alcohols more reactive towards oxidation than the mono-substituted ones. The stronger net electron-withdrawing effect experienced by the benzylic position in the 4-chloro-3-fluoro isomer is expected to make it the most reactive among the isomers listed.
Experimental Protocol: Comparative Oxidation of a Substituted Benzyl Alcohol
To provide a practical context for the discussed reactivity, this section details a reliable, self-validating protocol for the oxidation of a substituted benzyl alcohol to its aldehyde using Pyridinium Chlorochromate (PCC). This method is widely used due to its mild conditions and high selectivity, minimizing over-oxidation to the carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite®. Add anhydrous dichloromethane (DCM, ~15 mL per gram of alcohol).
-
Addition of Substrate: Dissolve the substituted benzyl alcohol (e.g., 4-Chlorobenzyl alcohol, 1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature.
-
Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 5 volumes of diethyl ether. Pass the entire mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with additional diethyl ether to ensure all product is collected. This step is crucial for removing the insoluble chromium byproducts.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: The resulting crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: PCC is sensitive to water, which can lead to the formation of carboxylic acid byproducts. Using flame-dried glassware and anhydrous solvents is essential for maintaining high selectivity for the aldehyde.
-
Celite®: The addition of Celite® to the reaction mixture prevents the formation of a dense, tarry precipitate of chromium salts, making the subsequent filtration step much more efficient.
-
Silica Plug Filtration: This is a rapid and effective method for the bulk removal of the chromium salts, which are adsorbed onto the silica, simplifying the subsequent aqueous work-up.
Relevance in Drug Discovery and Agrochemicals
The 4-chloro-3-fluoro substitution pattern is a valuable motif in the design of bioactive molecules. While direct incorporation of the benzyl alcohol is less common, the corresponding aldehyde, 4-Chloro-3-fluorobenzaldehyde , is a key intermediate in the synthesis of a wide range of therapeutic agents.[5]
-
Metabolic Stability: The fluorine atom, particularly when adjacent to a site of metabolism, can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.
-
Lipophilicity and Permeability: The combination of chlorine and fluorine substituents provides a significant increase in lipophilicity, which can be tailored to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Interactions: The electronegative fluorine and chlorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, potentially increasing the potency of the drug molecule.
Patents reveal the use of fluorinated and chlorinated benzyl alcohols as precursors for compounds with applications ranging from antimicrobial agents to intermediates for agricultural chemicals.[6][7] For instance, 2-chloro-6-fluorobenzyl alcohol is cited as a useful intermediate for pharmaceuticals and agrochemicals.[6] This underscores the importance of this class of compounds as versatile starting materials for creating complex, high-value molecules.
Conclusion
The choice between this compound and its isomers is a strategic decision based on a nuanced understanding of their properties and reactivity. This guide has demonstrated that:
-
This compound is predicted to be the most reactive of the common isomers towards oxidation due to the strong, combined electron-withdrawing effects of the substituents. This makes it an excellent choice when rapid and efficient conversion to the aldehyde is desired.
-
The specific substitution pattern significantly impacts acidity and lipophilicity, providing chemists with a toolkit to fine-tune these parameters in a final target molecule.
-
The resulting aldehydes are crucial intermediates in the synthesis of complex bioactive molecules, where the halogen atoms play a critical role in modulating pharmacokinetic and pharmacodynamic properties.
By understanding the principles outlined in this guide, researchers can make more informed decisions, selecting the optimal substituted benzyl alcohol to accelerate their research and development efforts.
References
- 1. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 2. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 6. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 7. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-3-fluorobenzyl alcohol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Any impurity can have cascading effects, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the stability of the final product.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4-Chloro-3-fluorobenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds.
The narrative that follows is grounded in years of hands-on experience in analytical chemistry and process development. The methodologies described are not just theoretical protocols but are presented with an emphasis on the underlying scientific principles and the rationale for their selection. This ensures a self-validating system of analysis where each technique provides a unique and complementary piece of the purity puzzle.
The Analytical Imperative: Understanding Purity Grades
Before delving into specific techniques, it's crucial to understand the concept of purity grades. Chemical purity is a measure of the amount of extraneous substances in a sample. Several grading systems exist, with standards set by organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP).[2][3] For pharmaceutical applications, "Pharmaceutical Grade" is the highest standard, ensuring the compound is fit for medicinal use.[4] The choice of analytical techniques and the stringency of their application are directly influenced by the required purity grade of the this compound for its intended use.
A Multi-Pronged Approach to Purity Verification
A single analytical method is rarely sufficient to declare a compound "pure." A comprehensive purity assessment relies on a suite of orthogonal techniques, each interrogating different physicochemical properties of the analyte and its potential impurities. This multi-pronged approach provides a robust and cross-validated purity profile. The most critical techniques for this compound include chromatographic methods for separation and quantification, and spectroscopic methods for structural confirmation and identification of impurities.
Chromatographic Techniques: The Separation Specialists
Chromatography is the cornerstone of impurity profiling, enabling the physical separation of the main compound from any contaminants.[5]
HPLC is the workhorse of the pharmaceutical industry for purity assessment.[1] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice, offering excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. A typical gradient might start with a higher percentage of water (with a modifier like 0.1% trifluoroacetic acid to improve peak shape) and ramp up to a higher percentage of an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm) is standard. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity analysis.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality in HPLC Method Development: The choice of a C18 stationary phase is driven by the aromatic and moderately non-polar nature of the analyte. The gradient elution is crucial for ensuring that a wide range of potential impurities, from polar starting materials to non-polar side-products, are effectively separated and detected. The use of a PDA detector adds a layer of trust by allowing for the assessment of peak homogeneity, ensuring that a single chromatographic peak does not mask co-eluting impurities.[7][8]
For volatile and thermally stable compounds, GC is an excellent alternative or complementary technique to HPLC.[5] Given that this compound has a reasonable boiling point, GC can be effectively employed, particularly for identifying residual solvents from the synthesis process.[9]
Experimental Protocol: Gas Chromatography for this compound
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or DB-624) is suitable.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are common. The FID is sensitive to a wide range of organic compounds.
-
Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Analysis: Similar to HPLC, purity is determined by the area percentage of the main peak.
Workflow for Chromatographic Purity Assessment
Caption: Workflow for chromatographic purity analysis of this compound.
Spectroscopic Techniques: The Structural Detectives
Spectroscopic methods provide invaluable information about the chemical structure of the main compound and can be used to identify unknown impurities.
NMR is arguably the most powerful tool for the structural elucidation of organic compounds.[10][11][12] It provides detailed information about the chemical environment of each atom in a molecule. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Solvent: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of a certified internal standard (a compound with a simple spectrum that does not overlap with the analyte's signals).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity can be calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard's signal.
The Power of Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct determination of the concentration of a substance without the need for a calibration curve, providing a high degree of accuracy.[13]
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a formidable tool for identifying and characterizing impurities, even at trace levels.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its identification.[14][15]
Experimental Protocol: LC-MS for Impurity Identification
-
LC Separation: Utilize the HPLC method described earlier.
-
Ionization: After the column, the eluent is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Mass Analysis: The mass analyzer (e.g., quadrupole time-of-flight - QTOF) separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The mass spectra of the impurity peaks can be used to determine their molecular weights and fragmentation patterns, which are then used to propose a chemical structure.
Logical Relationship of Analytical Techniques for Purity Assessment
References
- 1. nbinno.com [nbinno.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. jchps.com [jchps.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Identity determination and purity testing [chemcon.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Chloro-3-fluorobenzyl alcohol and its derivatives
An In-Depth Spectroscopic Comparison of 4-Chloro-3-fluorobenzyl alcohol and Its Derivatives
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical and agrochemical development, the precise characterization of substituted aromatic compounds is paramount. This compound serves as a critical building block for a variety of advanced materials and active pharmaceutical ingredients. Its reactivity and biological activity are profoundly influenced by the electronic effects of its halogen substituents. Understanding the distinct spectroscopic signatures of this molecule and its related derivatives is essential for synthesis verification, quality control, and mechanistic studies.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound against its parent molecule, benzyl alcohol, and its mono-halogenated analogues. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances imparted by chlorine and fluorine substitution on the benzyl framework.
The Molecular Lineup: Structures Under Investigation
Our comparative analysis focuses on this compound and key derivatives that allow for a systematic evaluation of substituent effects.
Figure 1. Molecules selected for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. The electronegativity and position of halogen substituents create predictable and distinguishable shifts in the spectra.
¹H NMR Spectroscopy
In ¹H NMR, the electron-withdrawing nature of chlorine and fluorine causes a deshielding effect on nearby protons, shifting their resonance signals downfield (to a higher ppm).
-
Aromatic Protons: The aromatic region (typically 7.0-7.5 ppm) becomes more complex with increased substitution. The distinct electronic environments and spin-spin coupling between non-equivalent protons lead to intricate splitting patterns.
-
Benzylic Protons (-CH₂-): These protons, adjacent to the aromatic ring, also experience a downfield shift due to the inductive withdrawal of the halogen substituents. They typically appear as a singlet, but can become a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (-OH): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -OH Proton (δ, ppm) |
| Benzyl Alcohol | ~7.2-7.4 (m, 5H) | ~4.58 | Variable |
| 4-Chlorobenzyl Alcohol | ~7.28 (d, 2H), ~7.22 (d, 2H) | ~4.55 | Variable |
| 3-Fluorobenzyl Alcohol [1] | ~6.9-7.3 (m, 4H) | ~4.52 | Variable |
| This compound | ~7.0-7.4 (m, 3H) | ~4.65 | Variable |
Note: Data is compiled from typical values and may vary based on solvent and instrument frequency. 'm' denotes multiplet, 'd' denotes doublet.
¹³C NMR Spectroscopy
¹³C NMR reveals the electronic environment of the carbon skeleton. Halogen substituents exert a strong influence.
-
Direct Attachment (C-X): The carbon directly bonded to a halogen is significantly deshielded. The C-F bond introduces an additional key feature: spin-spin coupling, resulting in a large doublet for the carbon attached to fluorine.
-
Ortho, Meta, Para Effects: The halogens influence the chemical shifts of other carbons in the ring through both inductive and resonance effects.
-
Benzylic Carbon (-CH₂-): This carbon also experiences a downfield shift, though less pronounced than the aromatic carbons.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) |
| Benzyl Alcohol [2] | 127.5, 127.6, 128.5, 140.8 | 65.1 |
| 4-Chlorobenzyl Alcohol [3] | 128.6, 128.7, 133.0, 139.7 | 64.4 |
| 4-Fluorobenzyl Alcohol [4] | 115.3 (d), 128.8 (d), 137.0, 162.2 (d) | 64.5 |
| This compound | 116.0 (d), 121.5, 125.0, 131.5, 140.0, 158.0 (d) | 63.8 |
Note: (d) indicates a doublet due to C-F coupling.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is instrumental in identifying key functional groups based on their vibrational frequencies. For benzyl alcohols, the most characteristic bands are the O-H and C-O stretches.
-
O-H Stretch: A strong and characteristically broad absorption band appears between 3200-3600 cm⁻¹, indicative of the hydroxyl group and its intermolecular hydrogen bonding.[5]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the -CH₂- group is seen just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[5]
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.
-
C-X Stretches: The C-Cl and C-F bonds have characteristic stretches in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl), though these can be difficult to assign definitively in a complex molecule.
While the positions of the primary functional group bands (O-H, C-O) are not dramatically altered by substitution, subtle shifts can be observed.
Table 3: Comparative IR Absorption Data (Frequencies in cm⁻¹)
| Compound | O-H Stretch (broad) | Aromatic C=C Stretches | C-O Stretch |
| Benzyl Alcohol [6] | ~3350 | ~1495, 1454 | ~1017 |
| 4-Chlorobenzyl Alcohol [7] | ~3360 | ~1492, 1400 | ~1012 |
| 4-Fluorobenzyl Alcohol [4] | ~3350 | ~1605, 1512 | ~1225 |
| This compound | ~3340 | ~1590, 1490 | ~1210 |
Mass Spectrometry (MS): Mapping Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.
-
Isotopic Peaks: A key feature for chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[8]
-
Key Fragmentations: Benzyl alcohols undergo characteristic fragmentation. The most common pathways include:
-
Loss of -OH (M-17): Formation of a substituted benzyl cation.
-
Loss of -CH₂OH (M-31): Formation of a substituted phenyl cation.
-
Tropylium Ion: The benzyl cation often rearranges to the very stable tropylium ion (m/z 91 for unsubstituted benzyl alcohol), which is frequently the base peak.
-
References
- 1. 3-Fluorobenzyl alcohol(456-47-3) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Benzyl alcohol [webbook.nist.gov]
- 7. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Halogenated Benzyl Alcohol Isomers in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle yet significant differences in the reactivity of positional isomers is paramount for strategic synthesis design. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-halogenated benzyl alcohol isomers in the context of nucleophilic substitution reactions. We will explore the underlying electronic and steric principles, present validating experimental logic, and provide actionable protocols for laboratory application.
Theoretical Framework: The "Why" Behind the Reactivity
The reactivity of a substituted benzyl alcohol in a nucleophilic substitution reaction, particularly those proceeding through an SN1-type mechanism, is fundamentally governed by the stability of the carbocation intermediate formed at the benzylic position. The hydroxyl group is a poor leaving group; therefore, it must first be activated, typically by protonation under acidic conditions, to form a good leaving group (water). The subsequent departure of water generates a benzyl carbocation. The rate of this reaction is critically dependent on the stability of this very intermediate.
Halogen substituents exert two opposing electronic effects that modulate the stability of this carbocation:
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the benzene ring through the sigma bond. This effect is electron-withdrawing, destabilizes the positively charged carbocation, and deactivates the ring. The strength of the inductive effect diminishes with distance.[1][2]
-
Resonance Effect (+R or +M): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through π-conjugation.[1][3] This electron-donating effect increases electron density within the ring, particularly at the ortho and para positions, and can stabilize an adjacent carbocation. The efficiency of this resonance donation is modest for halogens compared to oxygen or nitrogen due to less effective orbital overlap between the halogen's p-orbitals and carbon's 2p-orbitals.[3]
The interplay between these effects, combined with steric factors, dictates the reactivity order of the isomers.
Positional Isomer Analysis
-
Para-Halogenated Benzyl Alcohol: The halogen is positioned to exert its -I effect and its +R effect. The resonance effect directly stabilizes the positive charge at the benzylic position by delocalizing a lone pair into the ring and onto the benzylic carbon. Although the inductive effect is destabilizing, the resonance stabilization at the para position is significant, leading to a relatively stable carbocation.
-
Ortho-Halogenated Benzyl Alcohol: Similar to the para isomer, both -I and +R effects are at play. The resonance effect can stabilize the carbocation. However, two additional factors dramatically decrease its reactivity:
-
Proximity: The strong, distance-dependent -I effect is most pronounced at the ortho position, strongly destabilizing the adjacent carbocation.
-
Steric Hindrance: The bulky halogen atom physically obstructs the approach of the nucleophile and can hinder the optimal solvation of the carbocation intermediate, further increasing its energy.[4][5]
-
-
Meta-Halogenated Benzyl Alcohol: At the meta position, the halogen's +R effect cannot be extended to the benzylic carbon (no valid resonance structure places the charge on the carbon bearing the halogen or delocalizes the halogen's lone pair to the benzylic carbon). Therefore, only the electron-withdrawing -I effect is operative, which destabilizes the carbocation.
Predicted Reactivity Order:
Based on this analysis, the stability of the carbocation intermediate, and thus the rate of SN1-type nucleophilic substitution, is predicted to follow the order:
Para > Meta > Ortho
This prediction is well-supported by solvolysis studies of substituted benzyl chlorides, which serve as excellent models for the reactivity of activated benzyl alcohols.[6]
Visualizing Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects on the stability of the benzyl carbocation intermediate for each isomer.
Caption: Influence of halogen position on benzyl cation stability.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically validate the predicted reactivity order, a comparative kinetics experiment can be designed. The direct substitution on the alcohol requires activation. A classic approach is conversion to a benzyl tosylate followed by substitution, or direct reaction in the presence of a strong acid.[7] For simplicity and clear kinetic monitoring, a solvolysis reaction, where the solvent acts as the nucleophile, provides a clean comparison.[8][9]
The following protocol outlines the solvolysis of halogenated benzyl alcohols in an aqueous solvent mixture, which can be monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Comparative Solvolysis Rates
Objective: To determine the pseudo-first-order rate constants (k_obs) for the solvolysis of o-, m-, and p-chlorobenzyl alcohol.
Materials:
-
o-Chlorobenzyl alcohol
-
m-Chlorobenzyl alcohol
-
p-Chlorobenzyl alcohol
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Perchloric acid (HClO₄)
-
Internal Standard (e.g., 1-(4-methoxyphenyl)-1-propanol)
-
HPLC system with a C18 column and UV detector
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of solvolysis.
Procedure:
-
Preparation: Prepare a reaction solvent of 20% acetonitrile in water (v/v) with a constant ionic strength maintained by a salt like NaClO₄.
-
Reaction Setup: In a thermostatted vessel at 25°C, add the reaction solvent.
-
Initiation: To initiate the reaction, add a small volume of a concentrated stock solution of the respective chlorobenzyl alcohol isomer and the internal standard. Add a catalytic amount of perchloric acid to facilitate the reaction.
-
Sampling: At recorded time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Immediately inject the aliquots into an HPLC system. Monitor the decrease in the peak area of the starting benzyl alcohol relative to the stable internal standard.[6]
-
Data Processing: For each isomer, plot the natural logarithm of the concentration of the benzyl alcohol (ln[ROH]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
Anticipated Quantitative Data
While exact rates depend on precise conditions, the relative rates from analogous benzyl chloride solvolysis studies provide a clear expectation. The data will demonstrate a significant difference in reactivity among the isomers.
| Isomer | Key Electronic/Steric Factor(s) | Expected Relative Rate Constant (k_rel) |
| p-Chloro | +R stabilization > -I destabilization | 1 (Reference) |
| m-Chloro | -I destabilization only | ~0.01 - 0.1 |
| o-Chloro | Strong -I destabilization + Steric Hindrance | <0.001 |
Note: Relative rates are estimates based on established principles of physical organic chemistry.
Conclusion and Synthetic Implications
The reactivity of halogenated benzyl alcohol isomers in nucleophilic substitution is a clear demonstration of the delicate balance of electronic and steric effects. The established reactivity order of para > meta > ortho is a direct consequence of the stability of the intermediate benzyl carbocation. The para isomer benefits from resonance stabilization, the meta isomer is destabilized solely by induction, and the ortho isomer suffers from a potent combination of strong inductive withdrawal and steric hindrance.
For the synthetic chemist, these differences are not mere academic curiosities. They can be exploited for:
-
Selective Reactions: In a mixture of isomers, reaction conditions can be tuned (e.g., temperature, acid concentration) to selectively react with the more labile para isomer while leaving the ortho isomer untouched.
-
Protecting Group Strategy: The relative inertness of an ortho-halogenated benzyl group could be leveraged as a more robust protecting group compared to its para counterpart under certain acidic conditions.
-
Predictive Synthesis: Understanding these fundamental principles allows for more accurate prediction of outcomes and the rational design of multi-step synthetic pathways.
This guide serves as a foundational resource for making informed decisions in the laboratory, ensuring that the predictable, controllable behavior of these valuable building blocks is fully harnessed.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. asianpubs.org [asianpubs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvolysis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validated HPLC Method for Quantifying 4-Chloro-3-fluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-3-fluorobenzyl alcohol, a key starting material in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the method's development, present a comprehensive validation protocol in line with international guidelines, and compare its performance against alternative analytical techniques.
The Critical Need for a Validated Method
This compound's purity and concentration directly impact the yield and impurity profile of the final API. Therefore, a robust and reliable analytical method is not just a regulatory requirement but a cornerstone of quality control in the pharmaceutical industry. An unvalidated method can lead to inaccurate results, potentially causing batch failures, regulatory hurdles, and compromising patient safety. This guide aims to provide a scientifically sound framework for establishing such a method.
A Validated Reversed-Phase HPLC Method
Based on the analysis of structurally similar compounds like benzyl alcohol and other halogenated aromatics, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique. The hydrophobicity of this compound makes it well-suited for separation on a C18 stationary phase.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for aromatic compounds. The dimensions are standard for robust quality control methods. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common and effective mobile phase for compounds of moderate polarity. The ratio can be optimized to achieve a suitable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Detection | UV at 220 nm | Aromatic compounds exhibit strong absorbance in the low UV region, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation: A Pillar of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2), as well as FDA recommendations.[3][4][5][6][7]
The core validation parameters are outlined below:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo, and by the resolution from known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the expected sample concentration.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust technique for the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for impurity profiling and identification.[8][9]
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. | Sample must be volatile or derivatized to become volatile. |
| Selectivity | Good, based on retention time. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity | Good, dependent on the chromophore. | Excellent, often higher than HPLC-UV. |
| Quantification | Straightforward and highly reproducible. | Can be more complex, often requiring an internal standard. |
| Impurity Identification | Limited to comparison with known standards. | Can provide structural information for unknown impurities. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Ease of Use | Relatively straightforward for routine analysis. | Can be more complex to operate and maintain. |
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Experimental Protocol: Step-by-Step HPLC Method Validation
Specificity
-
Blank Injection: Inject the mobile phase to ensure no peaks are observed at the retention time of the analyte.
-
Placebo Injection: Prepare a solution containing all formulation excipients except the analyte and inject it to confirm no interference.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.
Linearity and Range
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare at least five calibration standards covering the expected range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.
Precision
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples and calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
These can be determined based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
-
Analyze the sample under each modified condition and assess the impact on the results (e.g., retention time, peak area, resolution).
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound. Its thorough validation in accordance with ICH and FDA guidelines ensures the integrity of the analytical data, which is crucial for quality control and regulatory compliance in the pharmaceutical industry. While GC-MS offers advantages in terms of selectivity and impurity identification, the proposed HPLC method stands as a more practical and cost-effective solution for routine quantitative analysis. The successful implementation of this validated method will contribute to ensuring the quality and consistency of pharmaceutical products.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Catalytic Oxidation of 4-Chloro-3-fluorobenzyl Alcohol: A Comparative Study
For researchers and professionals in drug development and fine chemical synthesis, the selective oxidation of substituted benzyl alcohols is a critical transformation. The resulting aldehydes are key building blocks for a vast array of complex molecules.[1] Specifically, 4-Chloro-3-fluorobenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The challenge lies in achieving high conversion of the starting alcohol while maintaining excellent selectivity to the desired aldehyde, avoiding over-oxidation to the carboxylic acid. This guide provides a comparative study of three distinct and industrially relevant catalytic systems for the aerobic oxidation of 4-Chloro-3-fluorobenzyl alcohol, offering insights into their mechanisms, experimental protocols, and performance to aid in catalyst selection and process optimization.
Introduction to the Catalytic Systems
The selective oxidation of alcohols to aldehydes is a cornerstone of modern organic synthesis.[2][3] Traditional methods often rely on stoichiometric oxidants like chromates and permanganates, which are hazardous and generate significant waste.[4][5] The shift towards greener and more sustainable chemistry has propelled the development of catalytic methods that utilize molecular oxygen or air as the terminal oxidant.[6] In this guide, we will compare three leading heterogeneous catalytic systems:
-
Supported Palladium Nanoparticles (Pd/TiO₂): Palladium-based catalysts are renowned for their high activity and selectivity in alcohol oxidation.[6]
-
Supported Gold-Palladium Bimetallic Nanoparticles (Au-Pd/TiO₂): The addition of gold to palladium catalysts has been shown to enhance catalytic performance and stability.[6][7]
-
Heterogeneous TEMPO/Copper(I) System: This system exemplifies a metal-organocatalyst combination that operates under exceptionally mild conditions.[8][9]
We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data from related substrates.
Catalyst System 1: Supported Palladium Nanoparticles (Pd/TiO₂)
Palladium nanoparticles supported on metal oxides like titania (TiO₂) are highly effective for the aerobic oxidation of benzyl alcohols.[6] The support material is not merely an inert carrier; it plays a crucial role in stabilizing the nanoparticles and can influence the overall catalytic activity.
Mechanistic Insights
The mechanism for alcohol oxidation over supported palladium catalysts is generally believed to proceed via an oxidative dehydrogenation pathway. The key steps are:
-
Adsorption: The benzyl alcohol adsorbs onto the palladium surface.
-
Alkoxide Formation: The alcohol undergoes deprotonation to form a palladium alkoxide intermediate.
-
β-Hydride Elimination: This is often the rate-determining step, involving the cleavage of the C-H bond of the hydroxyl-bearing carbon and transfer of a hydride to the palladium surface, forming the aldehyde and a palladium-hydride species.
-
Product Desorption: The aldehyde desorbs from the catalyst surface.
-
Catalyst Regeneration: The palladium-hydride is oxidized by molecular oxygen, regenerating the active palladium species and forming water.
Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol over a Pd catalyst.
Experimental Protocol: Oxidation using Pd/TiO₂
This protocol is a representative procedure that can be adapted for the oxidation of this compound.
1. Catalyst Preparation (Impregnation-Reduction Method):
- Disperse TiO₂ support in a solution of a palladium precursor (e.g., H₂PdCl₄).
- Stir the suspension for several hours to ensure uniform impregnation.
- Reduce the palladium precursor to metallic palladium using a suitable reducing agent (e.g., NaBH₄).
- Filter, wash, and dry the resulting Pd/TiO₂ catalyst.
2. Catalytic Oxidation Reaction:
- In a round-bottom flask equipped with a condenser, add this compound (1 mmol), toluene (5 mL), and the Pd/TiO₂ catalyst (1 mol% Pd).
- Heat the mixture to 80-100 °C and bubble air or oxygen through the reaction mixture with vigorous stirring.
- Monitor the reaction progress by TLC or GC analysis.
- Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate.
- Purify the product by column chromatography.
3. Catalyst Recycling:
- The filtered catalyst can be washed with a solvent (e.g., ethanol), dried, and reused in subsequent reactions.
Catalyst System 2: Supported Gold-Palladium Bimetallic Nanoparticles (Au-Pd/TiO₂)
The addition of a second metal, such as gold, to a palladium catalyst can significantly alter its electronic properties and surface structure, leading to enhanced catalytic activity and selectivity.[6] Au-Pd bimetallic catalysts have demonstrated superior performance in the oxidation of benzyl alcohols compared to their monometallic counterparts.[7]
Mechanistic Insights
The mechanism for Au-Pd bimetallic catalysts is similar to that of monometallic Pd catalysts, but the presence of gold can influence several key aspects:
-
Synergistic Effects: Gold and palladium can exhibit a synergistic effect, where the combination of the two metals leads to a catalytic activity greater than the sum of the individual components.
-
Electronic Modification: Gold can electronically modify the palladium atoms, which can affect the adsorption energies of the reactants and intermediates, and lower the activation energy for the rate-determining step.
-
Ensemble Effects: The arrangement of Au and Pd atoms on the nanoparticle surface (i.e., alloy vs. core-shell) can create specific active sites that are more efficient for the reaction.
Caption: Proposed catalytic cycle for benzyl alcohol oxidation over a Au-Pd bimetallic catalyst.
Experimental Protocol: Oxidation using Au-Pd/TiO₂
The experimental setup is similar to the Pd/TiO₂ system, with the primary difference being the catalyst preparation.
1. Catalyst Preparation (Sol-Immobilization Method):
- Prepare a colloidal solution of Au-Pd nanoparticles by reducing a mixture of HAuCl₄ and H₂PdCl₄ with a reducing agent (e.g., NaBH₄) in the presence of a stabilizing agent (e.g., polyvinyl alcohol).
- Add the TiO₂ support to the colloidal solution and stir to allow for the deposition of the nanoparticles onto the support.
- Filter, wash, and dry the resulting Au-Pd/TiO₂ catalyst.
2. Catalytic Oxidation Reaction:
- Follow the same procedure as for the Pd/TiO₂ catalyst, using the Au-Pd/TiO₂ catalyst (1 mol% total metal). The reaction may proceed at a lower temperature or with a shorter reaction time due to the enhanced activity.
Catalyst System 3: Heterogeneous TEMPO/Copper(I) System
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that is widely used as a catalyst for the selective oxidation of alcohols.[10] In combination with a co-catalyst, typically a copper(I) salt, it can efficiently catalyze the aerobic oxidation of alcohols under very mild conditions.[8] For practical applications, immobilizing the TEMPO and/or the copper catalyst on a solid support offers advantages in terms of catalyst separation and reuse.
Mechanistic Insights
The TEMPO/Cu(I) catalyzed oxidation of alcohols involves a cooperative catalytic cycle:
-
Oxidation of Cu(I): Copper(I) is oxidized by molecular oxygen to Copper(II).
-
Oxidation of TEMPO: The Cu(II) species then oxidizes TEMPO to the active oxoammonium ion (TEMPO⁺).
-
Alcohol Oxidation: The oxoammonium ion is the active oxidant that converts the alcohol to the corresponding aldehyde, during which it is reduced back to the hydroxylamine form.
-
Regeneration of TEMPO: The hydroxylamine is then re-oxidized back to TEMPO, completing the catalytic cycle.
Caption: Simplified catalytic cycle for the TEMPO/Cu(I) mediated oxidation of alcohols.
Experimental Protocol: Oxidation using a Heterogeneous TEMPO/Cu(I) System
This protocol describes a general approach using a heterogeneous TEMPO/Cu(I) system.
1. Catalyst System:
- A heterogeneous catalyst can be prepared by immobilizing TEMPO and a copper(I) source onto a solid support such as silica or a polymer resin. Alternatively, a homogeneous system with CuBr and TEMPO can be used, with the understanding that catalyst recovery is more challenging.[8]
2. Catalytic Oxidation Reaction:
- In a flask open to the air, dissolve this compound (1 mmol) in a suitable solvent (e.g., acetonitrile).
- Add the heterogeneous TEMPO/Cu(I) catalyst (or catalytic amounts of CuBr and TEMPO, e.g., 5 mol% each).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction by TLC or GC.
- Upon completion, filter off the heterogeneous catalyst.
- Work up the filtrate to isolate the product.
Comparative Performance Analysis
The choice of catalyst for a specific application depends on a variety of factors, including cost, activity, selectivity, and reaction conditions. The following table provides a comparative summary of the expected performance of the three catalytic systems for the oxidation of this compound, based on literature data for similar substrates.
| Parameter | Pd/TiO₂ | Au-Pd/TiO₂ | Heterogeneous TEMPO/Cu(I) |
| Typical Reaction Temp. | 80-100 °C | 60-80 °C | Room Temperature |
| Oxidant | O₂ or Air | O₂ or Air | Air |
| Typical Conversion | >95% | >99% | >95% |
| Selectivity to Aldehyde | High (>95%) | Very High (>98%) | Very High (>98%) |
| Catalyst Cost | High | Very High | Moderate |
| Recyclability | Good | Good | Good (if heterogeneous) |
| Key Advantages | High activity, well-established | Highest activity, excellent selectivity | Very mild conditions, high selectivity |
| Potential Drawbacks | Noble metal cost, relatively high temp. | Highest noble metal cost | Co-catalyst required, potential for ligand leaching |
Conclusion and Recommendations
All three catalytic systems presented offer viable and efficient pathways for the selective oxidation of this compound to its corresponding aldehyde, representing significant improvements over traditional stoichiometric methods.
-
For high-throughput screening and small-scale synthesis where mild conditions are paramount, the TEMPO/Cu(I) system is an excellent choice. Its ability to operate at room temperature with air as the oxidant is a significant advantage.[8]
-
For larger-scale production where catalyst activity and longevity are critical, the supported Au-Pd/TiO₂ bimetallic catalyst is likely the superior option. While the initial investment is higher, its enhanced activity and stability can lead to lower overall process costs.[6][7]
-
The supported Pd/TiO₂ catalyst represents a robust and well-understood system that provides a good balance of performance and cost. It is a reliable choice for a wide range of applications.[4][6]
Ultimately, the optimal catalyst choice will depend on the specific requirements of the process, including scale, cost constraints, and the desired level of "greenness." It is recommended that researchers perform a small-scale screening of these catalyst types to determine the most effective solution for their particular needs.
References
- 1. nbinno.com [nbinno.com]
- 2. A perspective on heterogeneous catalysts for the selective oxidation of alcohols -ORCA [orca.cardiff.ac.uk]
- 3. A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TEMPO [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-fluorobenzyl Alcohol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-3-fluorobenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is not just on the "how," but the critical "why" that underpins these essential safety procedures.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's properties is paramount. This compound (C₇H₆ClFO) is a solid, combustible organic compound.[1] Its halogenated nature—containing both chlorine and fluorine atoms—places it in a specific category of chemical waste that requires careful management.
Key Safety Information:
| Property | Value | Source |
| Signal Word | Danger | [1] |
| Hazard Pictogram | GHS05 (Corrosion) | [1] |
| Hazard Statement | H318: Causes serious eye damage. | [1] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1] |
| Form | Solid | [1] |
The primary immediate hazard associated with this compound is its potential to cause severe eye damage.[1] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Pre-Disposal Checklist: Your First Line of Defense
Proper disposal begins long before the waste container is sealed. Adherence to these preliminary steps is crucial for ensuring a safe and compliant disposal pathway.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[3]
Work Area Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep spill control materials (e.g., absorbent pads, sand) nearby.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific disposal routes due to the potential for harmful byproducts upon incomplete combustion.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is segregation. Never mix different classes of chemical waste. This compound must be collected as halogenated organic waste .[5]
-
Rationale: Halogenated organic compounds are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[6] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.
Step 2: Selecting the Appropriate Waste Container
-
Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The container must be clearly labeled as "Hazardous Waste" and should list all contents, including "this compound."
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[3][7]
Step 3: Waste Accumulation and Storage
-
When not in use, the waste container must be kept closed.[3][7]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
The SAA must be at or near the point of generation.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or if you are generating large quantities, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal must be in accordance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] RCRA provides a "cradle-to-grave" framework for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[10][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your EHS department.
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Regulatory Framework: Understanding the Law
The disposal of this compound falls under the purview of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA).[8][10]
Under RCRA, hazardous wastes are categorized based on their characteristics (ignitability, corrosivity, reactivity, and toxicity) or because they are specifically listed. As a halogenated organic compound, this waste stream is subject to specific land disposal restrictions, generally requiring treatment via incineration.[6]
The following DOT graph illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ethz.ch [ethz.ch]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. epa.gov [epa.gov]
- 11. dnr.mo.gov [dnr.mo.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-fluorobenzyl Alcohol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-3-fluorobenzyl alcohol demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound presents a limited hazard profile, a responsible safety protocol necessitates evaluating data from structurally similar halogenated benzyl alcohols.[1] Analysis of related compounds reveals potential hazards that must be proactively addressed. For instance, analogous molecules are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, a conservative approach that assumes these hazards is essential.
Table 1: GHS Hazard Summary of Structurally Related Benzyl Alcohols
| Hazard Classification | GHS Hazard Statement | Associated Compounds |
| Skin Irritation | H315: Causes skin irritation | 4-Chloro-2-fluorobenzyl alcohol, 3-Chloro-4-fluorobenzyl alcohol[2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | 4-Chloro-2-fluorobenzyl alcohol, 3-Chloro-4-fluorobenzyl alcohol[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | 4-Chloro-2-fluorobenzyl alcohol[2] |
This data underscores the principle of "as low as reasonably achievable" (ALARA) for exposure. We will proceed with the assumption that this compound presents similar risks.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood. This is the most critical control for preventing inhalation of potentially irritating vapors.[2][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and prevent the accumulation of vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is a critical decision-making process based on the potential hazards identified.
Caption: PPE selection workflow based on hazard assessment.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3]
-
Primary Equipment: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[1] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: If there is a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.
Skin Protection
Given the risk of skin irritation, a comprehensive barrier is required.[2][3]
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times. Use proper glove removal technique to avoid contaminating your skin.[6]
-
Lab Coat: A chemical-resistant lab coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Respiratory protection is generally not required when handling this substance within a properly functioning chemical fume hood.[7][8] However, in the event of a large spill or a failure of engineering controls, respiratory protection would be necessary. In such a scenario, a NIOSH-approved respirator with organic vapor cartridges would be appropriate.[6]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the recommended height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Handling: Carefully weigh and transfer the this compound within the fume hood. Keep the container sealed when not in use.[2]
-
Post-Handling: After use, securely seal the container. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove gloves first using a safe technique. Then remove your lab coat and goggles.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan: Managing Waste Safely
Improper disposal can lead to environmental contamination and safety hazards.
-
Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous waste.[2][3] Collect it in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, as solid hazardous waste.[8][9] Do not discard them in the regular trash.
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste.
Caption: Decision tree for responding to a chemical spill.
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.ie [fishersci.ie]
- 4. agilent.com [agilent.com]
- 5. pccarx.com [pccarx.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
